molecular formula C9H15N3S B101678 4-(Piperidin-1-ylmethyl)thiazol-2-amine CAS No. 17386-10-6

4-(Piperidin-1-ylmethyl)thiazol-2-amine

Cat. No.: B101678
CAS No.: 17386-10-6
M. Wt: 197.3 g/mol
InChI Key: HHQPZGLNMNUGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-1-ylmethyl)thiazol-2-amine is a sophisticated hybrid scaffold of significant interest in pharmaceutical research and drug discovery. Its structure incorporates both a 2-aminothiazole core and a piperidine moiety, two privileged fragments commonly found in biologically active molecules . The 2-aminothiazole scaffold is a fundamental component of several clinically applied drugs and investigational compounds, renowned for its broad pharmacological spectrum . This nucleus is a key structural feature in potent therapeutic agents such as Dasatinib, a multi-targeted kinase inhibitor for leukemia, and Alpelisib, used in advanced breast cancer . The piperidine ring further enhances the molecule's value, as it is one of the most important synthetic fragments for designing drugs and is present in over twenty classes of pharmaceuticals . This compound serves as a critical precursor and intermediate in the design and synthesis of novel Rho-associated kinase (ROCK) inhibitors . ROCK kinases play crucial roles in various biological processes, including smooth muscle contraction, cell migration, and proliferation, making them attractive targets for treating conditions like hypertension, glaucoma, cancer, and spinal cord injury . Researchers utilize this chemical building block to develop potential anticancer agents by leveraging its ability to interact with multiple enzyme targets . Its structural features make it a versatile template for creating derivatives that can be evaluated against a wide range of human cancerous cell lines, including breast, leukemia, lung, and colon cancers . For research purposes only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c10-9-11-8(7-13-9)6-12-4-2-1-3-5-12/h7H,1-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQPZGLNMNUGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354284
Record name 4-Piperidin-1-ylmethyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17386-10-6
Record name 4-(1-Piperidinylmethyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17386-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidin-1-ylmethyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Piperidin-1-ylmethyl)thiazol-2-amine: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential pharmacological significance of 4-(Piperidin-1-ylmethyl)thiazol-2-amine. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The incorporation of a piperidine moiety may enhance solubility and modulate the pharmacokinetic profile of the molecule. This document outlines detailed, proposed experimental protocols for the synthesis and characterization of the title compound, based on established methodologies for analogous structures. Furthermore, it explores the predicted chemical properties and potential biological activities, supported by data from related compounds, to provide a solid foundation for future research and development endeavors.

Chemical Properties

PropertyValueSource
IUPAC Name 4-(piperidin-1-ylmethyl)-1,3-thiazol-2-aminePubChem[3]
Molecular Formula C₉H₁₅N₃SPubChem[3]
Molecular Weight 197.30 g/mol PubChem[3]
Monoisotopic Mass 197.09866 DaPubChem[3]
Predicted XlogP 1.3PubChem[3]
Predicted Mass Spectrometry [M+H]⁺: 198.10594, [M+Na]⁺: 220.08788PubChem[3]

Proposed Synthesis

The synthesis of this compound can be achieved via a multi-step process, culminating in the well-established Hantzsch thiazole synthesis.[4][5] The proposed synthetic pathway is outlined below.

Synthetic Pathway

G A 1,3-Dichloroacetone C 1-Chloro-3-(piperidin-1-yl)propan-2-one (Intermediate I) A->C Nucleophilic Substitution B Piperidine B->C E This compound (Final Product) C->E Hantzsch Thiazole Synthesis D Thiourea D->E

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Chloro-3-(piperidin-1-yl)propan-2-one (Intermediate I)

  • Materials:

    • 1,3-Dichloroacetone

    • Piperidine

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetone

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 1,3-dichloroacetone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of piperidine (1.0 eq) in anhydrous acetone dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate I.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

  • Materials:

    • 1-Chloro-3-(piperidin-1-yl)propan-2-one (Intermediate I)

    • Thiourea

    • Ethanol

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-Chloro-3-(piperidin-1-yl)propan-2-one (1.0 eq) in ethanol in a round-bottom flask.[6]

    • Add thiourea (1.2 eq) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[7]

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography or recrystallization from a suitable solvent such as ethanol/water.[4][6]

Characterization

The structural elucidation of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR - Singlet for the thiazole proton (H5) around 6.5-7.0 ppm.- Broad singlet for the -NH₂ protons.- Singlet for the methylene protons (-CH₂-) connecting the piperidine and thiazole rings.- Multiplets for the piperidine ring protons.
¹³C NMR - Signal for the C2 carbon of the thiazole ring (attached to the amino group) around 165-170 ppm.- Signal for the C4 carbon of the thiazole ring.- Signal for the C5 carbon of the thiazole ring.- Signals for the methylene carbon connecting the two rings.- Signals for the carbons of the piperidine ring.
FTIR (cm⁻¹) - N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).- C-H stretching vibrations of the alkyl groups.- C=N and C=C stretching vibrations of the thiazole ring (around 1500-1650 cm⁻¹).- C-N stretching vibrations.
Mass Spectrometry - A prominent molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺.

Purification and Analysis Workflow

G A Crude Product B Column Chromatography (Silica Gel) A->B C TLC Analysis of Fractions B->C D Combine Pure Fractions C->D E Solvent Evaporation D->E F Recrystallization E->F G Pure this compound F->G H Spectroscopic Characterization (NMR, IR, MS) G->H

Caption: General workflow for the purification and characterization of 2-aminothiazole derivatives.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, known for a wide array of pharmacological activities.[8]

  • Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity by inhibiting various protein kinases.[1] For instance, Dasatinib, a clinically approved anticancer agent, contains a 2-aminothiazole core.

  • Antimicrobial Activity: The 2-aminothiazole nucleus is present in several compounds with significant antibacterial and antifungal properties.[8]

  • Anti-inflammatory Activity: Derivatives of 2-aminothiazole have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[9]

Hypothetical Signaling Pathway Inhibition

Based on the known activities of similar compounds, this compound could potentially act as an inhibitor of a protein kinase signaling pathway, a common mechanism for 2-aminothiazole-based anticancer agents.

G cluster_0 A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) B->C D Cell Proliferation, Survival, Angiogenesis C->D E This compound E->B F Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a compound of significant interest for further investigation due to its promising chemical scaffold. This guide provides a robust framework for its synthesis, purification, and characterization based on well-established chemical principles and protocols for related structures. The predicted biological activities, rooted in the extensive pharmacology of the 2-aminothiazole class, suggest that this molecule could be a valuable candidate for screening in various therapeutic areas, particularly in oncology and infectious diseases. The detailed protocols and predictive data presented herein are intended to facilitate and encourage future research into the chemical and biological properties of this and related compounds.

References

In-Depth Technical Guide on 4-(Piperidin-1-ylmethyl)thiazol-2-amine (CAS No. 17386-10-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Piperidin-1-ylmethyl)thiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The document details its chemical properties, a proposed synthesis pathway based on established methodologies, and explores its potential biological activities, with a focus on its likely role as an antimicrobial and antifungal agent. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound (CAS No. 17386-10-6) is a member of the 2-aminothiazole class of compounds, which are recognized for their diverse pharmacological activities.[1] The incorporation of a piperidine moiety suggests potential modulation of pharmacokinetic properties.[2] The thiazole ring is a key structural feature in numerous FDA-approved drugs and is associated with a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5] This whitepaper aims to consolidate the available information on this compound and provide a detailed technical resource for the scientific community.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 17386-10-6
Molecular Formula C₉H₁₅N₃S
Molecular Weight 197.31 g/mol
IUPAC Name This compound
SMILES C1CCN(CC1)CC2=CSC(=N2)N
Appearance Expected to be a solid at room temperature

Synthesis and Experimental Protocols

The synthesis of 2-aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.[3][6] This well-established method involves the reaction of an α-haloketone with a thioamide or thiourea.[6] A proposed synthetic pathway for this compound is outlined below, based on this classical reaction.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 1,3-dichloroacetone.

Synthesis_Workflow Proposed Synthesis of this compound A 1,3-Dichloroacetone C 1-Chloro-3-(piperidin-1-yl)propan-2-one (α-haloketone intermediate) A->C Nucleophilic Substitution B Piperidine B->C E This compound (Final Product) C->E Hantzsch Thiazole Synthesis (Condensation & Cyclization) D Thiourea D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Chloro-3-(piperidin-1-yl)propan-2-one (Intermediate)

  • To a solution of 1,3-dichloroacetone (1 equivalent) in a suitable solvent such as acetonitrile, add piperidine (1.1 equivalents) dropwise at 0°C.

  • The reaction mixture is then stirred at room temperature for 12-18 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove any precipitate.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the α-haloketone intermediate.

Step 2: Synthesis of this compound (Hantzsch Reaction)

  • A mixture of 1-chloro-3-(piperidin-1-yl)propan-2-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and basified with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by recrystallization or column chromatography to afford the final compound.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are not extensively available in the public domain, the structural motifs present in the molecule provide insights into its potential therapeutic applications.

Antimicrobial and Antifungal Potential

The 2-aminothiazole scaffold is a well-known pharmacophore in a variety of antimicrobial agents.[7][8] Similarly, piperidine derivatives have been investigated for their antifungal properties.[2] The combination of these two moieties in a single molecule suggests a strong potential for antimicrobial and antifungal activity.

The likely mechanism of antifungal action for this class of compounds involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[9][10] Specifically, it may target enzymes such as sterol C14-reductase and sterol C8-isomerase.[9]

Antifungal_Mechanism Potential Antifungal Mechanism of Action A This compound B Fungal Cell A->B Enters D Sterol C14-reductase / Sterol C8-isomerase A->D Inhibits C Ergosterol Biosynthesis Pathway B->C E Disruption of Fungal Cell Membrane C->E Leads to F Fungal Cell Death E->F

Caption: Postulated mechanism of antifungal activity via inhibition of ergosterol biosynthesis.

Conclusion

This compound is a promising heterocyclic compound with significant potential for further investigation in the field of drug discovery. Its synthesis is achievable through well-established chemical reactions, and its structural features strongly suggest potential antimicrobial and antifungal activities. This technical guide provides a solid foundation for researchers to initiate further studies into the synthesis, biological evaluation, and mechanism of action of this compound and its derivatives. Further research is warranted to fully elucidate its therapeutic potential and to explore its interactions with specific biological targets and signaling pathways.

References

An In-Depth Technical Guide to 4-(Piperidin-1-ylmethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(Piperidin-1-ylmethyl)thiazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Data

This compound is a heterocyclic compound featuring a 2-aminothiazole core linked to a piperidine moiety via a methylene bridge. Its structure combines the pharmacologically significant 2-aminothiazole scaffold with the versatile piperidine ring, suggesting a potential for diverse biological activities.

PropertyValueSource
Molecular Formula C₉H₁₅N₃SPubChemLite[1]
Molecular Weight 197.30 g/mol Calculated
Monoisotopic Mass 197.09866 DaPubChemLite[1]
IUPAC Name 4-(piperidin-1-ylmethyl)-1,3-thiazol-2-aminePubChemLite[1]
Predicted XlogP 1.3PubChemLite[1]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process, beginning with the preparation of the key intermediate, 2-amino-4-(chloromethyl)thiazole, followed by its reaction with piperidine.

Step 1: Synthesis of 2-amino-4-(chloromethyl)thiazole hydrochloride

This procedure is based on the Hantzsch thiazole synthesis.

Materials:

  • 1,3-Dichloropropanone

  • Thiourea

  • Absolute Ethanol

Procedure:

  • Dissolve 1,3-dichloropropanone (1 equivalent) in absolute ethanol.

  • To this solution, add thiourea (1 equivalent).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Allow the mixture to stand at 5°C for 12 hours to facilitate crystallization.

  • Filter the resulting crystalline solid and wash with cold ethanol to yield 2-amino-4-(chloromethyl)thiazole hydrochloride.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chlorine atom by piperidine.

Materials:

  • 2-amino-4-(chloromethyl)thiazole hydrochloride

  • Piperidine

  • A suitable base (e.g., triethylamine or sodium carbonate)

  • A suitable solvent (e.g., ethanol or dimethylformamide)

Procedure:

  • Suspend 2-amino-4-(chloromethyl)thiazole hydrochloride (1 equivalent) in the chosen solvent.

  • Add the base (2-3 equivalents) to neutralize the hydrochloride and facilitate the reaction.

  • Add piperidine (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Biological Activity and Signaling Pathway

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. Notably, certain N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Given the structural similarities, it is plausible that this compound could also interact with tubulin and interfere with microtubule formation.

G Hypothesized Mechanism of Action of this compound as a Tubulin Polymerization Inhibitor cluster_0 Cellular Environment cluster_1 Cellular Processes Compound This compound Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Disruption Disruption of Microtubule Dynamics Compound->Disruption Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Polymerization->Microtubules Depolymerization->Tubulin Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound.

G Experimental Workflow for Synthesis and Evaluation Start Starting Materials (1,3-Dichloropropanone, Thiourea, Piperidine) Synthesis1 Step 1: Synthesis of 2-amino-4-(chloromethyl)thiazole Start->Synthesis1 Synthesis2 Step 2: Reaction with Piperidine Synthesis1->Synthesis2 Purification Purification (Column Chromatography) Synthesis2->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Biological_Screening Biological Screening (e.g., Anticancer, Anti-inflammatory assays) Characterization->Biological_Screening Mechanism_Study Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) Biological_Screening->Mechanism_Study End Lead Compound Optimization Mechanism_Study->End

Caption: A general workflow from synthesis to biological evaluation.

References

The Enduring Scaffold: A Technical Guide to 2-Aminothiazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its pervasive presence in a multitude of biologically active compounds.[1][2] Its synthetic tractability and ability to engage in diverse biological interactions have cemented its role as a versatile template for the design and development of novel therapeutic agents.[3] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-aminothiazole derivatives, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. This document details quantitative biological data, experimental protocols for key assays, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in the field.

Synthesis of the 2-Aminothiazole Core

The most classical and widely employed method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis .[4][5] This method involves the condensation reaction between an α-haloketone and a thiourea derivative.[5][6]

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a generalized procedure for the synthesis of 2-aminothiazole derivatives.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or substituted thiourea

  • Ethanol or other suitable solvent

  • Sodium bicarbonate or other base (for neutralization)

Procedure:

  • Dissolve the α-haloketone in a suitable solvent, such as ethanol.

  • Add an equimolar amount of the thiourea derivative to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).[5]

  • Upon completion of the reaction, the solvent is often removed under reduced pressure.

  • The resulting crude product is then neutralized with an aqueous solution of a weak base, such as sodium bicarbonate, to afford the 2-aminothiazole derivative.[7]

  • The final product can be purified by recrystallization or column chromatography.[5]

A visual representation of a typical synthetic workflow is provided below.

G cluster_start Starting Materials cluster_workup Work-up & Purification alpha_haloketone α-Haloketone reaction_vessel Reaction Vessel (e.g., Ethanol, Reflux) alpha_haloketone->reaction_vessel thiourea Thiourea Derivative thiourea->reaction_vessel neutralization Neutralization (e.g., NaHCO3) reaction_vessel->neutralization purification Purification (Recrystallization or Chromatography) neutralization->purification final_product 2-Aminothiazole Derivative purification->final_product

General workflow for Hantzsch thiazole synthesis.

Biological Activities and Therapeutic Potential

2-Aminothiazole derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib .[4] Derivatives of this scaffold have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[4][8]

One of the primary mechanisms through which 2-aminothiazole derivatives exert their anticancer effects is by inhibiting key signaling pathways involved in tumor growth, proliferation, and survival.[3] A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a critical mediator of angiogenesis.[3] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can inhibit its downstream signaling cascade, leading to a reduction in tumor vascularization and growth.[3]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation DownstreamSignaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->DownstreamSignaling Angiogenesis Angiogenesis DownstreamSignaling->Angiogenesis Aminothiazole 2-Aminothiazole Derivative Aminothiazole->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway.

Many 2-aminothiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[9] This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

G Aminothiazole 2-Aminothiazole Derivative CancerCell Cancer Cell Aminothiazole->CancerCell Acts on Apoptosis Apoptosis CancerCell->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) CancerCell->CellCycleArrest Induces

Cellular effects of 2-aminothiazole derivatives.

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines, as quantified by their half-maximal inhibitory concentration (IC50) values.

Compound/DerivativeCancer Cell LineIC50 Value (µM)
Compound 20Human Lung Cancer (H1299)4.89
Compound 20Human Glioma (SHG-44)4.03
2-aminobenzothiazole-TZD (Compound 20)Liver Cancer (HepG2)9.99
2-aminobenzothiazole-TZD (Compound 20)Colon Cancer (HCT-116)7.44
2-aminobenzothiazole-TZD (Compound 20)Breast Cancer (MCF-7)8.27

Data compiled from multiple sources.[8][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 2-Aminothiazole derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Antimicrobial Activity

2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][11] The versatility of the 2-aminothiazole scaffold allows for modifications that can enhance potency and selectivity against specific microbial targets.[12]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 2-aminothiazole derivatives against various microbial strains.

Compound/DerivativeTarget OrganismMIC (µg/mL)
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4
Piperazinyl derivative (121d)Escherichia coli8
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16
Thiazolyl-thiourea (124)Staphylococcus epidermidis4 - 16
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008
Compound 8Enterobacter cloacae0.015-0.03
Compound 3Escherichia coli0.011

Data compiled from multiple sources.[11][12]

The broth microdilution method is a common laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 2-Aminothiazole derivative stock solution

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the 2-aminothiazole derivative in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[11]

Anti-inflammatory Activity

Derivatives of 2-aminothiazole have also been investigated for their anti-inflammatory properties.[1] One mechanism of action is the inhibition of enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.[13][14]

Studies have shown that the introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring can improve the inhibitory activity and selectivity for iNOS.[13] However, the introduction of bulky or hydrophilic substituents at any position of the ring has been found to decrease or abolish the inhibitory activity against NOS.[13]

The following table presents the IC50 values for the inhibition of COX-1 and COX-2 enzymes by selected 2-aminothiazole derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Derivative Series1.00 - 6.340.09 - 0.71

Data from a study on a series of 2-aminothiazole derivatives.[14]

Conclusion

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry. The information presented in this technical guide, including quantitative data, experimental protocols, and pathway diagrams, is intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic core. Future research will undoubtedly continue to uncover new applications and refine the pharmacological profiles of 2-aminothiazole-based compounds, paving the way for the next generation of innovative medicines.

References

Synthesis of Novel 2-Aminothiazole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] This structural motif is a key component in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[1][2] Continuous innovation in the synthesis of novel 2-aminothiazole derivatives is driven by the quest for more potent and selective therapeutic agents. This technical guide provides an in-depth overview of modern synthetic routes for substituted 2-aminothiazoles, with a focus on detailed experimental protocols, quantitative data, and the underlying biological pathways these compounds modulate.

Synthetic Methodologies and Experimental Protocols

The synthesis of 2-aminothiazoles has evolved from classical methods to more efficient and environmentally friendly strategies. The Hantzsch reaction remains a fundamental and widely used method, while modern techniques like microwave-assisted synthesis offer significant advantages in terms of reaction time and yield.[3][4]

The Hantzsch Thiazole Synthesis: A Classic Approach

The Hantzsch reaction, first described in the 19th century, involves the condensation of an α-haloketone with a thiourea derivative.[1][3] While it is a robust method, it can require harsh reaction conditions.

A facile and efficient one-pot synthesis of 2-aminothiazole derivatives has been developed using copper(II) bromide for the α-bromination of aromatic methyl ketones, followed by cyclization with thiourea.[5]

Experimental Protocol: One-Pot Synthesis of 4-Aryl-2-aminothiazoles [5]

A mixture of an aromatic methyl ketone (1.0 mmol), thiourea (2.2 mmol), and copper(II) bromide (2.0 mmol) in ethanol (10 mL) is stirred and refluxed. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then treated with aqueous ammonia and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.

Microwave-Assisted Synthesis: A Modern and Efficient Alternative

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often improving yields.[4][6] This method is considered a green chemistry approach due to its efficiency and reduced energy consumption.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole [6][7]

Substituted acetophenone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol) are taken in a microwave-safe flask. The mixture is then subjected to microwave irradiation at 170 W for 5-15 minutes. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the pure product.

Quantitative Data on Synthesized 2-Aminothiazole Derivatives

The efficiency of different synthetic methods and the characterization of the resulting compounds are critical for drug development. The following tables summarize quantitative data from the synthesis of various 2-aminothiazole derivatives.

CompoundSynthetic MethodReactantsReaction TimeYield (%)Reference
4-Phenylthiazol-2-amineOne-pot α-bromination/cyclizationAcetophenone, Thiourea, CuBr₂4h87[5]
4-(4-Methoxyphenyl)thiazol-2-amineOne-pot α-bromination/cyclization4-Methoxyacetophenone, Thiourea, CuBr₂4h90[5]
4-(4-Fluorophenyl)thiazol-2-amineOne-pot α-bromination/cyclization4-Fluoroacetophenone, Thiourea, CuBr₂5h78[5]
2-Amino-4-phenylthiazoleMicrowave-assistedAcetophenone, Thiourea, Iodine10-15 min85[6]
2-Amino-4-(4-chlorophenyl)thiazoleMicrowave-assisted4-Chloroacetophenone, Thiourea, Iodine10-15 min82[6]

Table 1: Comparison of Synthetic Methods for 2-Aminothiazole Derivatives.

The anticancer activity of novel 2-aminothiazole compounds is a significant area of research. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic effects of these compounds on various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
TH-39K562 (Leukemia)0.78 µM[9]
Dasatinib analogueK563 (Leukemia)16.3 µM[9]
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)[2]
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)[2]
S3cCisplatin-resistant ovarian cancer11.52 µM[10]

Table 2: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives.

Biological Activity and Signaling Pathways

Novel 2-aminothiazole derivatives have shown significant promise as anticancer agents by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[2][11] Dysregulation of pathways such as the PI3K/Akt/mTOR and various kinase cascades is a common feature of many cancers, making them prime targets for therapeutic intervention.[9][11]

Anticancer Mechanism of Action

The anticancer effects of many 2-aminothiazole compounds are attributed to their ability to inhibit critical protein kinases.[11] For instance, some derivatives act as potent dual inhibitors of PI3K and mTOR.[11] Inhibition of the PI3K/Akt/mTOR pathway disrupts cell growth, proliferation, and survival.[11]

Furthermore, many 2-aminothiazole derivatives induce programmed cell death, or apoptosis, in cancer cells.[2] This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are the executioners of apoptosis.[9] Some compounds have been shown to cause an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby promoting cell death.[9]

Another key mechanism is the induction of cell cycle arrest.[2] By halting the cell cycle at specific checkpoints, such as G0/G1 or G2/M, these compounds prevent cancer cells from dividing and proliferating.[2][9]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Bcl2 Bcl-2 Akt->Bcl2 | CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bcl2->Apoptosis | Compound 2-Aminothiazole Derivative Compound->PI3K Inhibits Compound->Akt Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition by 2-Aminothiazole Derivatives.

Experimental Workflow for Anticancer Evaluation

A systematic approach is essential for evaluating the anticancer potential of novel 2-aminothiazole compounds. The following workflow outlines the key in vitro assays.

experimental_workflow start Synthesized Novel 2-Aminothiazole Compound cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (e.g., Flow Cytometry with Annexin V/PI staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry with Propidium Iodide) mechanism->cell_cycle western_blot Western Blot Analysis (e.g., for Bcl-2, Bax, Caspases) mechanism->western_blot end Lead Compound Identification apoptosis->end cell_cycle->end western_blot->end

General Experimental Workflow for Anticancer Evaluation.

MTT Assay Protocol for Cytotoxicity Screening [2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable pharmacophore in the development of novel therapeutics. Modern synthetic methodologies, such as microwave-assisted synthesis, offer efficient and environmentally friendly routes to a diverse range of derivatives. The potent and varied biological activities, particularly in the realm of anticancer research, underscore the importance of continued exploration of this chemical space. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate the next generation of 2-aminothiazole-based drugs.

References

The Structure-Activity Relationship of 2-Aminothiazole Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its inherent drug-like properties and synthetic accessibility have made it a cornerstone in the development of novel therapeutics targeting a diverse range of diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-aminothiazole analogs, with a focus on their anticancer, antimicrobial, and kinase inhibitory activities. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical scaffold.

Data Presentation: Quantitative Structure-Activity Relationship Data

The biological activity of 2-aminothiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. The following tables summarize the in vitro anticancer, antibacterial, and antifungal activities of selected 2-aminothiazole analogs, providing a basis for comparative analysis and future drug design.

Anticancer Activity of 2-Aminothiazole Derivatives

The anticancer potential of 2-aminothiazole analogs has been extensively investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Compound IDR1R2R3Cancer Cell LineIC₅₀ (µM)Reference
Dasatinib HN-(2-chloro-6-methylphenyl)carboxamide6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylVarious Leukemia Lines<0.001-0.005[1][2]
1a HPhenylHMCF-7 (Breast)>100[3]
1c H4-ChlorophenylHMCF-7 (Breast)15-30[3]
2d H3-Chlorobenzoyl4-pyridylHT29 (Colon)2.01[3]
4e HCyclohexylmethylamide5-benzylDU-145 (Prostate)0.015[4]
4f HCyclohexylethylamide5-benzylDU-145 (Prostate)0.015[4]
A H4-methyl-N-methylbenzamide5-bromoVarious-[2]
B 4-methyl4-morpholinophenylamino5-(pyrimidin-4-yl)Various-[2]

SAR Summary for Anticancer Activity:

  • Substitution at the 2-amino group: Acylation of the 2-amino group with substituted benzoyl moieties, such as a 3-chlorobenzoyl group, can significantly enhance anticancer potency. Aromatic substitutions generally appear to confer greater activity than aliphatic ones.

  • Substitution on the thiazole ring: The introduction of specific aryl groups at the 4-position of the thiazole ring can confer significant cytotoxic activity. Conformational rigidity, such as that imposed by a constrained cyclic structure, can also be beneficial.

  • Substitution on aryl moieties: Halogen substitutions, particularly chloro and fluoro groups, on phenyl rings attached to the 2-aminothiazole core often lead to increased cytotoxic activity.

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have also demonstrated significant potential as antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial Activity:

Compound IDR1R2Target OrganismMIC (µg/mL)Reference
121d Piperazinyl-Staphylococcus aureus (MRSA)4[5]
121d Piperazinyl-Escherichia coli8[5]
124 Thiazolyl-thiourea-Staphylococcus aureus4 - 16[5]
124 Thiazolyl-thiourea-Staphylococcus epidermidis4 - 16[5]
55 N-(3-Chlorobenzoyl)4-(2-pyridinyl)Mycobacterium tuberculosis0.008[6]
13 -4-chloroMycobacterium tuberculosis (LepB-UE)7.9[7]

Antifungal Activity:

Compound IDR1R2Target OrganismMIC₅₀ (µM)Reference
4e Cyclohexylmethylamide5-benzylHistoplasma capsulatum0.7[4]
4f Cyclohexylethylamide5-benzylHistoplasma capsulatum0.7[4]
9b Isopropylamide5-(naphth-1-ylmethyl)Histoplasma capsulatum1.5[4]
10a Isopropylamide5-(naphth-2-ylmethyl)Histoplasma capsulatum4.5[4]
4a8 Benzamide4,5-diarylCandida albicans-[8]
5a8 Demethylated 4a84,5-diarylCandida albicanscomparable to fluconazole[8]

SAR Summary for Antimicrobial Activity:

  • Substituents on the 2-amino group: The incorporation of piperazinyl and thiazolyl-thiourea moieties at the 2-position has been shown to be effective against both Gram-positive and Gram-negative bacteria.

  • Substituents on the thiazole ring: The presence of a pyridinyl group at the 4-position, combined with a substituted benzoyl group at the 2-amino position, leads to potent anti-mycobacterial activity. For antifungal activity, bulky lipophilic groups at the 5-position, such as benzyl and naphthylmethyl, coupled with specific amide functionalities at the 2-position, are favorable.

  • Isosteric Replacement: Isosteric replacement of the thiazole sulfur with oxygen to form a 2-aminooxazole can modulate physicochemical properties and, in some cases, improve antimicrobial activity.[9]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 2-aminothiazole analogs are crucial for the reproducibility and advancement of research in this field.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.

Reaction: An α-haloketone is reacted with a thioamide (e.g., thiourea) to yield a 2-aminothiazole derivative.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol (solvent)

  • Sodium carbonate solution (for neutralization)

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone and thiourea in ethanol.

  • The mixture is stirred and heated to reflux for a specified period (typically 1-4 hours), while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into a solution of sodium carbonate to neutralize the hydrohalic acid formed during the reaction and to precipitate the product.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 2-Aminothiazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole test compounds and a positive control (a known anticancer drug). Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize MTT into formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Biological Evaluation: In Vitro Kinase Inhibition Assay (Non-Radioactive)

Many 2-aminothiazole analogs function as kinase inhibitors. Non-radioactive kinase assays are widely used for screening and characterizing these inhibitors.

Principle: This protocol describes a generic luminescence-based kinase assay that measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional to the kinase activity.

Materials:

  • Purified kinase of interest (e.g., Src, Abl, Aurora kinase)

  • Kinase-specific substrate (peptide or protein)

  • 2-Aminothiazole test compounds

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 2-aminothiazole test compounds in the kinase assay buffer.

  • Kinase Reaction Setup: In the wells of the assay plate, add the test compound or vehicle control, the kinase, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the study of 2-aminothiazole analogs.

dasatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS BCR_ABL->RAS Src Src Family Kinases Src->PI3K Src->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits Dasatinib->Src inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibition of mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in 96-well plate incubation1 2. Incubate for 24h cell_seeding->incubation1 add_compound 3. Add 2-aminothiazole analogs incubation1->add_compound incubation2 4. Incubate for 48-72h add_compound->incubation2 add_mtt 5. Add MTT solution incubation2->add_mtt incubation3 6. Incubate for 2-4h add_mtt->incubation3 add_dmso 7. Add solubilization solution incubation3->add_dmso read_absorbance 8. Read absorbance at 570 nm add_dmso->read_absorbance calc_ic50 9. Calculate IC50 values read_absorbance->calc_ic50 kinase_inhibition cluster_inhibition Inhibition cluster_no_inhibition No Inhibition Kinase Kinase ATP-binding site Substrate-binding site ATP ATP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates ADP ADP Kinase->ADP releases ATP->Kinase:atp binds Substrate Substrate Substrate->Kinase:sub_bind binds Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Kinase:atp binds to

References

The 2-Aminothiazole Scaffold: A Privileged Core for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. Its unique electronic properties and versatile synthetic accessibility have made it a favored template in the design of targeted therapeutics, particularly in the realm of oncology. This technical guide provides a comprehensive review of 2-aminothiazole-based kinase inhibitors, focusing on their quantitative biological data, the experimental protocols used for their characterization, and the key signaling pathways they modulate.

Data Presentation: A Comparative Analysis of 2-Aminothiazole Kinase Inhibitors

The potency and selectivity of 2-aminothiazole derivatives have been extensively documented. The following tables summarize the in vitro activity of representative compounds against key kinase targets implicated in cancer and other diseases.

Table 1: 2-Aminothiazole-Based Cyclin-Dependent Kinase (CDK) Inhibitors

Compound/ReferenceCDK TargetIC50 (nM)Cell Line (where applicable)Cellular Potency (IC50/EC50, nM)
SNS-032 (BMS-387032)CDK2/cyclin E48A278095
Compound from[1]CDK2/cyclin A0.9 - 1.5--
Compound 51 from[1]CDK1/cyclin B4.013 different cancer cell lines270 - 6900
Compound 51 from[1]CDK5/p251.8--
Compound 51 from[1]CDK9/cyclin T113--

Table 2: 2-Aminothiazole-Based Aurora Kinase Inhibitors

Compound/ReferenceAurora Kinase TargetIC50 (nM)Cell Line (where applicable)Cellular Potency (IC50/EC50, nM)
Compound from[2]Aurora A1HCT1162
Alisertib (MLN8237)Aurora A1.2Various-
Alisertib (MLN8237)Aurora B396.5--
Danusertib (PHA-739358)Aurora A13--
Danusertib (PHA-739358)Aurora B79--
AMG 900Aurora A5VariousPotent antiproliferative activity
AMG 900Aurora B4--
AMG 900Aurora C1--

Table 3: 2-Aminothiazole-Based VEGFR-2 Inhibitors

Compound/ReferenceKinase TargetIC50 (nM)Cell Line (where applicable)Cellular Potency (IC50, µM)
Compound 4a from[3]VEGFR-291HCT-116, HEPG-2, MCF-75.61, 7.92, 3.84
Compound 22 from[4]VEGFR-279HepG2, MCF-72.04, 1.21
Compound 2o from[5]VEGFR-2310K562, SiHa, B161.22 (SiHa)
Compound 2l from[5]VEGFR-2420K562, SiHa, B161.39 (B16)

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these inhibitors requires a clear visualization of the cellular pathways they target and the experimental procedures used to evaluate them.

drug_discovery_workflow cluster_discovery Discovery & Synthesis cluster_evaluation Preclinical Evaluation cluster_development Further Development start Target Identification & Validation synthesis Hantzsch Thiazole Synthesis start->synthesis Scaffold Selection optimization Lead Optimization (SAR) synthesis->optimization Analogue Generation biochemical Biochemical Kinase Assay (IC50 Determination) optimization->biochemical cellular Cell Viability Assay (e.g., MTT) biochemical->cellular pathway_analysis Pathway Analysis (e.g., Western Blot) cellular->pathway_analysis animal In Vivo Animal Models pathway_analysis->animal clinical Clinical Trials animal->clinical

Drug Discovery Workflow for 2-Aminothiazole Kinase Inhibitors.

cdk_pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates CDK4/6->Rb E2F E2F Rb->E2F inhibits Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds S-Phase\nSubstrates S-Phase Substrates CDK2->S-Phase\nSubstrates phosphorylates Cell Cycle\nProgression Cell Cycle Progression S-Phase\nSubstrates->Cell Cycle\nProgression E2F->Cyclin E promotes transcription inhibitor 2-Aminothiazole CDK2 Inhibitor inhibitor->CDK2

Simplified CDK Signaling Pathway and Inhibition.

aurora_pathway cluster_mitosis Mitosis Aurora A Aurora A Centrosome\nMaturation Centrosome Maturation Aurora A->Centrosome\nMaturation Spindle\nAssembly Spindle Assembly Aurora A->Spindle\nAssembly Aurora B Aurora B Chromosome\nSegregation Chromosome Segregation Aurora B->Chromosome\nSegregation Cytokinesis Cytokinesis Aurora B->Cytokinesis Proper Cell\nDivision Proper Cell Division Centrosome\nMaturation->Proper Cell\nDivision Spindle\nAssembly->Proper Cell\nDivision Chromosome\nSegregation->Proper Cell\nDivision Cytokinesis->Proper Cell\nDivision inhibitor 2-Aminothiazole Aurora Kinase Inhibitor inhibitor->Aurora A inhibitor->Aurora B

Role of Aurora Kinases in Mitosis and Inhibition.

vegfr_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds PI3K/Akt PI3K/Akt VEGFR-2->PI3K/Akt activates PLCγ/PKC PLCγ/PKC VEGFR-2->PLCγ/PKC activates RAS/MAPK RAS/MAPK VEGFR-2->RAS/MAPK activates Cell Survival Cell Survival PI3K/Akt->Cell Survival Vascular Permeability Vascular Permeability PLCγ/PKC->Vascular Permeability Cell Proliferation\n& Migration Cell Proliferation & Migration RAS/MAPK->Cell Proliferation\n& Migration inhibitor 2-Aminothiazole VEGFR-2 Inhibitor inhibitor->VEGFR-2

VEGFR-2 Signaling Pathway and its Inhibition.

Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the characterization of 2-aminothiazole kinase inhibitors.

Hantzsch Thiazole Synthesis (General Protocol)

This classical method is widely employed for the synthesis of the 2-aminothiazole core.

  • Reactants:

    • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

    • Thiourea or substituted thiourea (1.0-1.5 eq)

    • Solvent (e.g., ethanol, methanol)

  • Procedure:

    • Dissolve the thiourea derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add the α-haloketone to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing a dilute solution of sodium carbonate or sodium bicarbonate to neutralize the hydrohalic acid formed and precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

In Vitro Biochemical Kinase Assay (ATP Competition)

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (radiolabeled [γ-³³P]ATP or for non-radioactive assays, unlabeled ATP)

    • Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)

    • Test compound (2-aminothiazole derivative) dissolved in DMSO

    • 96-well plates

    • (For radioactive assay) Phosphocellulose filter paper, scintillation counter

    • (For non-radioactive assays, e.g., ADP-Glo™) Detection reagents, luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • In a 96-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto the filter paper).

    • For radioactive assay: Wash the filter paper to remove unreacted [γ-³³P]ATP. Quantify the incorporated radioactivity on the substrate using a scintillation counter.

    • For non-radioactive assays: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (2-aminothiazole derivative) dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated cells).

    • Incubate the cells for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 or EC50 value by plotting the percent viability against the logarithm of the compound concentration.

Western Blotting for Phosphoprotein Detection

This technique is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway after treatment with a kinase inhibitor.

  • Materials:

    • Cancer cell line of interest

    • Test compound (2-aminothiazole derivative)

    • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

    • Protein quantification assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (phospho-specific and total protein antibodies)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Treat the cells with the test compound at the desired concentration and for the specified time.

    • Lyse the cells with lysis buffer on ice.

    • Quantify the protein concentration in the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK substrate) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • (Optional but recommended) Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

This guide provides a foundational understanding of the 2-aminothiazole scaffold in kinase inhibitor design. The presented data, visualizations, and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Purification of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and comparative data for the purification of 2-aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The following protocols for recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) are designed to guide researchers in obtaining high-purity compounds for further biological evaluation and development.

Introduction

2-Aminothiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] Several clinically approved drugs, such as the kinase inhibitors Dasatinib and Alpelisib, feature the 2-aminothiazole core, highlighting its importance in modern drug design.[3] The synthesis of these derivatives often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, robust purification techniques are critical to isolate the desired compound with high purity, which is a prerequisite for accurate biological and pharmacological assessment. This document outlines common and effective purification strategies for 2-aminothiazole derivatives.

Purification Techniques

The choice of purification method largely depends on the physicochemical properties of the 2-aminothiazole derivative (e.g., polarity, solubility, stability) and the nature of the impurities. The most frequently employed techniques are recrystallization, column chromatography, and preparative HPLC.

Recrystallization

Recrystallization is a cost-effective and straightforward method for purifying solid compounds. The principle lies in the differential solubility of the target compound and impurities in a chosen solvent or solvent system at different temperatures.

Experimental Protocol: Recrystallization of a 2-Aminothiazole Derivative

  • Solvent Selection: Screen various solvents to identify one in which the crude product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvents for 2-aminothiazole derivatives include ethanol, methanol, and benzene.[4][5]

  • Dissolution: In a flask, dissolve the crude 2-aminothiazole derivative in a minimal amount of the selected hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data: Recrystallization

Compound ClassRecrystallization SolventYield (%)Purity (%)Reference
2-Amino-4-(2'-bromophenyl)-thiazoleHot Ethanol85>98 (based on m.p.)[5]
2-AminothiazoleBenzene-99.9[4]
Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of a broad range of organic compounds, including 2-aminothiazole derivatives.[6] It separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.

Experimental Protocol: Purification by Column Chromatography

  • Stationary Phase and Slurry Preparation: Prepare a slurry of silica gel (typically 60-120 or 70-230 mesh) in a non-polar solvent (e.g., hexane).[6]

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and air-free packed bed.[6]

  • Sample Loading: Dissolve the crude 2-aminothiazole derivative in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the column.[6]

  • Elution: Begin elution with a mobile phase of low polarity (e.g., petroleum ether/ethyl acetate mixture). The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.[6] The progress of the separation is monitored by Thin Layer Chromatography (TLC).[7]

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure compound. Pool the pure fractions.

  • Solvent Evaporation: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified 2-aminothiazole derivative.

Quantitative Data: Column Chromatography

Compound ClassStationary PhaseMobile PhaseYield (%)Purity (%)Reference
2-Aminothiazole Sulfonamide DerivativesSilica Gel 60 (70-230 mesh)Dichloromethane34-55>95 (based on NMR)[8]
4-Phenyl-thiazol-2-(2-chloro)-acetamide DerivativeSilica GelEthyl acetate: Petroleum ether (1:4)35.7>98 (based on m.p.)
2-Aminothiazole DerivativeSilica GelEthyl acetate: Petroleum ether/Triethylamine (1:8/1‰)56.0>98 (based on m.p.)[9]
2-Aminothiazole DerivativeSilica GelEthyl acetate: Petroleum ether: Triethylamine (8:1:1‰)50.0>98 (based on m.p.)[9]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution purification technique used to isolate pure compounds from complex mixtures.[10] It is particularly useful for purifying challenging separations or for obtaining highly pure compounds for biological testing. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase, is commonly employed for 2-aminothiazole derivatives.[6]

Experimental Protocol: Purification by Preparative HPLC

  • Method Development: Develop a suitable separation method on an analytical HPLC system to determine the optimal stationary phase, mobile phase composition, and gradient.

  • Sample Preparation: Dissolve the crude or partially purified 2-aminothiazole derivative in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.

  • Injection and Separation: Inject the sample onto the preparative HPLC column and begin the separation using the optimized method.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Lyophilize or evaporate the solvent from the pure fractions to obtain the final product.

Quantitative Data: Preparative HPLC

Compound ClassColumn TypeMobile PhaseYield (%)Purity (%)Reference
Taxanes (as an example of natural product purification)Not SpecifiedAcetonitrile/Water-95.33 - 99.15[11]
Antimicrobial PeptideReversed-phase C18Acetonitrile/Water with TFA87.5 - 90.4>99[12]
QS-21 (Saponin)Polar Reversed-phase and HILICAcetonitrile/Water with Ammonium Acetate~0.5 (initial)>97[13]

Visualized Workflows and Pathways

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a synthesized 2-aminothiazole derivative.

G General Purification Workflow for 2-Aminothiazole Derivatives synthesis Synthesis of Crude 2-Aminothiazole Derivative recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chrom Column Chromatography synthesis->column_chrom Initial Purification purity_analysis Purity Analysis (e.g., Analytical HPLC, NMR) recrystallization->purity_analysis prep_hplc Preparative HPLC column_chrom->prep_hplc Further Purification column_chrom->purity_analysis prep_hplc->purity_analysis pure_compound Pure 2-Aminothiazole Derivative purity_analysis->pure_compound Purity Confirmed G Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Aminothiazole 2-Aminothiazole Derivative (Inhibitor) Aminothiazole->PI3K Inhibition

References

Application Notes and Protocols for the Analytical Characterization of 4-(Piperidin-1-ylmethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Piperidin-1-ylmethyl)thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core linked to a piperidine ring via a methylene bridge. Its structural elucidation and purity assessment are critical for its application in research and development. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of standard techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The methodologies are based on established principles for the analysis of related heterocyclic and piperidine-containing compounds.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound, which serves as a primary confirmation of its identity. Electrospray Ionization (ESI) is a suitable soft ionization method for this molecule.

Data Presentation: Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₉H₁₅N₃S; Monoisotopic Mass: 197.0987 Da)[1].

Adduct IonPredicted m/z
[M+H]⁺198.1059
[M+Na]⁺220.0879
[M+K]⁺236.0618
[M+NH₄]⁺215.1325
[M-H]⁻196.0914

Experimental Protocol: ESI-MS Analysis

This protocol outlines the direct infusion analysis for rapid molecular weight confirmation.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile/water, to a final concentration of approximately 10-50 µg/mL[2].

    • Vortex the solution to ensure complete dissolution.

  • Instrumentation:

    • Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source[2]. The instrument can be a standalone system (e.g., a single quadrupole) or a more complex setup like a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Analysis:

    • Set the ESI source to positive ion mode to detect protonated adducts like [M+H]⁺. A corresponding analysis in negative ion mode can be performed to detect [M-H]⁻.

    • Infuse the sample solution directly into the ESI source at a constant flow rate, typically between 5-20 µL/min[2].

    • Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-500).

  • Data Interpretation:

    • Process the acquired spectrum to identify the peak corresponding to the monoisotopic mass of the protonated molecule ([M+H]⁺ at m/z ≈ 198.11).

    • Confirm the presence of other common adducts ([M+Na]⁺, [M+K]⁺) to increase confidence in the molecular weight assignment.

Workflow for Mass Spectrometry Analysis

cluster_workflow MS Analysis Workflow prep Sample Preparation (10-50 µg/mL in MeOH) infuse Direct Infusion (5-20 µL/min) prep->infuse acquire ESI-MS Acquisition (Positive Ion Mode) infuse->acquire process Data Processing acquire->process confirm Confirm Molecular Ion (e.g., [M+H]⁺ at m/z 198.11) process->confirm

Workflow for ESI-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of this compound.

Data Presentation: Predicted NMR Chemical Shifts

The following tables provide predicted chemical shifts (δ) for the compound. These are estimates based on the analysis of its constituent functional groups. Actual experimental values may vary depending on the solvent and instrument used.

Table: Predicted ¹H NMR Signals

Predicted δ (ppm) Multiplicity Integration Assignment
~ 7.0 - 7.5 Singlet (s) 1H Thiazole C5-H
~ 5.0 - 6.0 Broad Singlet 2H -NH₂ (amine)
~ 3.6 - 3.8 Singlet (s) 2H -CH₂- (methylene bridge)
~ 2.5 - 2.8 Multiplet (m) 4H Piperidine C2-H, C6-H
~ 1.5 - 1.7 Multiplet (m) 4H Piperidine C3-H, C5-H

| ~ 1.4 - 1.5 | Multiplet (m) | 2H | Piperidine C4-H |

Table: Predicted ¹³C NMR Signals

Predicted δ (ppm) Assignment
~ 168 Thiazole C2 (-C-NH₂)
~ 150 Thiazole C4
~ 110 Thiazole C5
~ 55-60 -CH₂- (methylene bridge)
~ 54 Piperidine C2, C6
~ 26 Piperidine C3, C5

| ~ 24 | Piperidine C4 |

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with acidification) in an NMR tube[2].

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using a non-aqueous solvent[2].

  • Instrumentation:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer[2].

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set a spectral width appropriate for organic molecules (e.g., 0-12 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all peaks and assign chemical shifts relative to the internal standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set a spectral width of approximately 0-200 ppm.

    • Process the data similarly to the ¹H spectrum.

  • Structural Confirmation:

    • Correlate the observed ¹H and ¹³C chemical shifts, multiplicities, and integrations with the expected structure.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm connectivity between protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. It provides a unique "fingerprint" for the compound[3].

Data Presentation: Predicted FTIR Absorption Bands

The table below lists the expected vibrational frequencies for the key functional groups in this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3450 - 3300Medium-Strong, BroadN-H stretching (primary amine)[3]
3100 - 3000Weak-MediumC-H stretching (aromatic, thiazole ring)
2950 - 2850StrongC-H stretching (aliphatic, piperidine & CH₂)
~ 1630StrongN-H bending (scissoring) of primary amine[3]
1610 - 1450Medium-Strong, SharpC=N and C=C stretching (thiazole ring skeletal)[3][4]
1350 - 1250StrongC-N stretching (aromatic amine & piperidine)[3][5]
~ 700 - 600MediumC-S stretching (thiazole ring)

Experimental Protocol: FTIR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.

  • Sample Preparation:

    • Ensure the sample is dry and in a solid, powdered form. No further preparation is typically needed.

  • Instrumentation:

    • Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[3].

  • Analysis:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely[3].

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands in the spectrum.

    • Compare the observed wavenumbers with the predicted values to confirm the presence of key functional groups (amine, thiazole, piperidine).

Logical Diagram for Structural Confirmation

cluster_logic Structure Elucidation Logic ms MS Data (Molecular Weight = 197.1) structure Confirmed Structure: 4-(Piperidin-1-ylmethyl) thiazol-2-amine ms->structure Confirms Molecular Formula nmr NMR Data (Connectivity & Environment of H and C atoms) nmr->structure Confirms Atom Connectivity ftir FTIR Data (Presence of Functional Groups -NH₂, C=N, C-S) ftir->structure Confirms Functional Groups

Combining data for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of a compound and for quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this polar, basic compound.

Data Presentation: Suggested Starting HPLC Method

Since a validated method is not available, the following table provides a robust starting point for method development.

ParameterSuggested Condition
Column C18, 250 x 4.6 mm, 5 µm[6]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Start at 5% B, ramp to 95% B over 15-20 min
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C[6]
Injection Volume 10 µL
Detection UV at 230 nm and 254 nm
Sample Diluent Mobile Phase A / Acetonitrile (50:50)

Experimental Protocol: Purity Analysis by RP-HPLC

  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample in the diluent at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a working solution at ~0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the gradient method as described above.

  • Data Processing and Purity Calculation:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • The method should be validated for linearity, accuracy, and precision for quantitative applications.

Workflow for HPLC Method Development

cluster_hplc HPLC Method Development Workflow start Select Column & Mobile Phase (e.g., C18, ACN/H₂O) isocratic Initial Isocratic Runs (e.g., 30%, 50%, 70% B) start->isocratic gradient Develop Gradient (For broad elution) isocratic->gradient If needed optimize Optimize Parameters (Gradient slope, Temp, pH) isocratic->optimize If peak shape is good gradient->optimize validate Method Validation (Linearity, Precision, Accuracy) optimize->validate final Finalized Analytical Method validate->final

Workflow for developing an HPLC method.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 4-(Piperidin-1-ylmethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Piperidin-1-ylmethyl)thiazol-2-amine is a synthetic compound belonging to the thiazole class of heterocyclic molecules. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Given the potential for therapeutic applications, a thorough evaluation of its cytotoxic profile is essential. Cytotoxicity assays are critical in early-stage drug discovery to identify compounds that may cause cellular damage or death.

These application notes provide detailed protocols for a panel of common cell-based assays to assess the cytotoxicity of this compound. The selected assays measure different indicators of cell health, including metabolic activity, membrane integrity, and apoptosis induction.

Overview of Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of a test compound. This document outlines three key assays:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, an indicator of cytolysis.

  • Caspase-3/7 Assay: Detects the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound treat_cells Treat cells with serial dilutions of the compound prep_compound->treat_cells prep_cells Culture and seed cells in 96-well plates prep_cells->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay caspase_assay Caspase-3/7 Assay incubate->caspase_assay read_plate Measure absorbance or luminescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_ic50 Calculate % cytotoxicity and IC50 values read_plate->calc_ic50 interpret Interpret results and determine mechanism calc_ic50->interpret

Caption: General experimental workflow for cytotoxicity testing.

Detailed Experimental Protocols

Cell Culture and Seeding
  • Culture a suitable cancer cell line (e.g., HeLa, A549, or MCF-7) in the appropriate complete growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count.

  • Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plates overnight to allow for cell attachment.

Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in serum-free cell culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Carefully remove the medium from the seeded cells and replace it with 100 µL of medium containing the different concentrations of the test compound.

  • Include wells with untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

MTT Assay for Cell Viability

This assay is based on the reduction of the yellow tetrazolium

Application Notes and Protocols: Evaluating the Efficacy of 4-(Piperidin-1-ylmethyl)thiazol-2-amine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-1-ylmethyl)thiazol-2-amine is a novel heterocyclic compound incorporating both a thiazole and a piperidine moiety. Thiazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] Similarly, piperidine scaffolds are integral to many centrally acting drugs and compounds targeting inflammatory pathways.[4][5][6] While specific preclinical data for this compound is not extensively documented in publicly available literature, its structural components suggest potential therapeutic efficacy in inflammatory and neurodegenerative disorders.

These application notes provide a framework for evaluating the in vivo efficacy of this compound using established animal models of inflammation and neurodegeneration. The protocols outlined below are designed to assess the compound's potential therapeutic effects and elucidate its mechanism of action.

Potential Therapeutic Applications and Corresponding Animal Models

Based on the pharmacological activities of structurally related thiazole and piperidine derivatives, two primary therapeutic areas are proposed for the initial investigation of this compound:

  • Inflammatory Diseases: The 2-aminothiazole core is a key feature in compounds with demonstrated anti-inflammatory effects.[3][7]

  • Neurodegenerative Diseases: The presence of a piperidine ring, common in CNS-active compounds, and the potential for neuroprotective activity associated with thiazole derivatives suggest a role in neurodegenerative conditions.[8]

A variety of well-established animal models are available to test the efficacy of compounds in these therapeutic areas.[9][10][11][12][13]

Table 1: Proposed Animal Models for Efficacy Testing
Therapeutic AreaAnimal ModelSpeciesKey Pathological Features
Inflammation Carrageenan-Induced Paw EdemaRat/MouseAcute inflammation, edema, neutrophil infiltration
Lipopolysaccharide (LPS)-Induced Systemic InflammationMouseSystemic inflammation, cytokine storm, organ damage
Collagen-Induced Arthritis (CIA)Mouse/RatChronic inflammation, joint destruction, autoimmune response
Neurodegeneration Amyloid-β (Aβ) Precursor Protein (APP) Transgenic MiceMouseAβ plaque deposition, cognitive deficits, neuroinflammation
6-Hydroxydopamine (6-OHDA) Model of Parkinson's DiseaseRatDopaminergic neuron loss, motor deficits
Cuprizone-Induced DemyelinationMouseDemyelination, oligodendrocyte loss, neuroinflammation

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and well-characterized assay for screening acute anti-inflammatory activity.

Objective: To evaluate the ability of this compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plebismometer or digital calipers

Procedure:

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=8 per group):

    • Vehicle Control

    • This compound (e.g., 10, 30, 100 mg/kg)

    • Positive Control (Indomethacin)

  • Dosing: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plebismometer or calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

dot

Carrageenan_Paw_Edema_Workflow cluster_pre Pre-treatment Phase cluster_induction Inflammation Induction cluster_post Post-treatment Phase acclimatization Acclimatization grouping Animal Grouping acclimatization->grouping dosing Compound/Vehicle Administration grouping->dosing carrageenan Carrageenan Injection dosing->carrageenan measurement Paw Volume Measurement (0-5 hours) carrageenan->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Workflow for Carrageenan-Induced Paw Edema Model.
Protocol 2: Amyloid-β (Aβ) Precursor Protein (APP) Transgenic Mouse Model of Alzheimer's Disease

This model is used to investigate the efficacy of compounds in reducing Aβ pathology and improving cognitive function.

Objective: To assess the potential of this compound to ameliorate Alzheimer's-like pathology and cognitive deficits.

Materials:

  • APP transgenic mice (e.g., APP/PS1) and wild-type littermates

  • This compound

  • Vehicle

  • Behavioral testing apparatus (e.g., Morris water maze)

  • Reagents for immunohistochemistry and ELISA

Procedure:

  • Animal Selection and Dosing:

    • Use aged APP transgenic mice (e.g., 6-8 months old) exhibiting significant plaque pathology.

    • Divide mice into vehicle and treatment groups (n=12-15 per group).

    • Administer this compound (e.g., daily oral gavage) for a chronic period (e.g., 3 months).

  • Behavioral Testing:

    • In the final month of treatment, conduct behavioral tests to assess learning and memory (e.g., Morris water maze).

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals and collect brain tissue.

    • Perform immunohistochemical analysis to quantify Aβ plaque burden and neuroinflammation (e.g., staining for Iba1 and GFAP).

    • Use ELISA to measure levels of soluble and insoluble Aβ peptides in brain homogenates.

dot

APP_Mouse_Model_Workflow cluster_treatment Chronic Treatment Phase cluster_assessment Efficacy Assessment animal_selection Select Aged APP Mice dosing Chronic Dosing (3 months) animal_selection->dosing behavior Behavioral Testing (e.g., Morris Water Maze) dosing->behavior tissue_collection Brain Tissue Collection behavior->tissue_collection histology Immunohistochemistry (Aβ, Iba1, GFAP) tissue_collection->histology elisa ELISA (Soluble/Insoluble Aβ) tissue_collection->elisa

Workflow for APP Transgenic Mouse Model.

Data Presentation

Table 2: Hypothetical Efficacy Data for this compound in the Carrageenan-Induced Paw Edema Model
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound100.62 ± 0.0527.1%
This compound300.45 ± 0.0447.1%
This compound1000.28 ± 0.0367.1%
Indomethacin100.35 ± 0.0458.8%

Data are presented as mean ± SEM.

Table 3: Hypothetical Efficacy Data for this compound in the APP Transgenic Mouse Model
Treatment GroupEscape Latency in MWM (s)Aβ Plaque Burden (%)
Wild-Type + Vehicle15.2 ± 2.1N/A
APP Tg + Vehicle45.8 ± 5.312.5 ± 1.8
APP Tg + Compound (30 mg/kg)28.5 ± 4.77.8 ± 1.2

Data are presented as mean ± SEM. MWM = Morris Water Maze; APP Tg = APP Transgenic.

Potential Signaling Pathways

The anti-inflammatory and neuroprotective effects of this compound may be mediated through the modulation of key signaling pathways involved in inflammation and neurodegeneration.

dot

Signaling_Pathways cluster_inflammation Inflammatory Cascade cluster_neurodegeneration Neurodegenerative Cascade LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Abeta Aβ Aggregation Microglia Microglial Activation Abeta->Microglia Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Neuronal_Death Neuronal Death Neuroinflammation->Neuronal_Death Compound 4-(Piperidin-1-ylmethyl) thiazol-2-amine Compound->NFkB Inhibition Compound->Microglia Modulation

References

Application Notes and Protocols for High-Throughput Screening of 2-Aminothiazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 2-aminothiazole libraries to identify and characterize potential therapeutic agents. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of clinically approved drugs and serving as a key pharmacophore for targeting a range of biological entities.[1][2][3] This document outlines detailed protocols for both biochemical and cell-based screening assays, data analysis, and hit validation, along with visual workflows and signaling pathway diagrams to facilitate experimental design and interpretation.

Introduction

The 2-aminothiazole core is a versatile heterocyclic motif that has been successfully incorporated into drugs targeting a wide array of diseases, including cancer, bacterial infections, and neurodegenerative disorders.[2][4][5] Its derivatives have been shown to exhibit potent and selective inhibitory activity against various enzymes and cellular pathways.[2] However, the promiscuous nature of some 2-aminothiazole-containing compounds, which can lead to frequent hits in HTS campaigns, necessitates careful assay design and rigorous hit validation to distinguish true bioactivity from artifacts.[6]

This guide provides protocols for two common HTS applications for 2-aminothiazole libraries: anticancer and antibacterial screening.

Data Presentation

Table 1: Exemplar Data from a Primary High-Throughput Screen for Anticancer Activity (Cell Viability)
Compound IDConcentration (µM)Percent Inhibition (%)Hit (Threshold >50%)
ATZ-00011085.2Yes
ATZ-00021012.5No
ATZ-0003106.8No
ATZ-00041092.1Yes
............
Doxorubicin (Positive Control)198.7Yes
DMSO (Negative Control)0.1%0.5No
Table 2: Dose-Response Data for Validated Anticancer Hits
Compound IDTarget Cell LineIC50 (µM)
ATZ-0001MCF-72.5
ATZ-0004A5497.8
DoxorubicinMCF-70.1
Table 3: Exemplar Data from a Primary High-Throughput Screen for Antibacterial Activity (Bacterial Growth Inhibition)
Compound IDConcentration (µg/mL)Percent Inhibition (%)Hit (Threshold >80%)
ATB-00012095.3Yes
ATB-0002205.2No
ATB-00032088.9Yes
............
Kanamycin (Positive Control)1099.1Yes
DMSO (Negative Control)1%1.2No

Experimental Protocols

High-Throughput Screening for Anticancer Activity

This protocol describes a cell-based assay to screen a 2-aminothiazole library for compounds that inhibit the proliferation of cancer cells. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 2-Aminothiazole compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 384-well, clear-bottom microtiter plates

  • Automated liquid handling system

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Culture cancer cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to a final concentration of 5 x 104 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare a daughter plate by diluting the 2-aminothiazole library stock plates to an intermediate concentration.

    • Using a pin tool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the daughter plate to the corresponding wells of the cell plate, achieving a final concentration of 10 µM.

    • Include appropriate controls: wells with cells treated with a known anticancer drug (positive control, e.g., Doxorubicin) and wells with cells treated with DMSO vehicle (negative control).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for an additional 2-4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

High-Throughput Screening for Kinase Inhibitory Activity

This protocol outlines a biochemical assay to screen a 2-aminothiazole library for inhibitors of a specific kinase, a common target for these compounds.[8][9] This example uses an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., Aurora Kinase A)

  • Kinase substrate (specific for the chosen kinase)

  • ATP

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 2-Aminothiazole compound library (dissolved in DMSO)

  • White, opaque-walled 384-well microtiter plates

  • Automated liquid handling system

  • Luminometer

Protocol:

  • Assay Plate Preparation:

    • Add 2.5 µL of kinase reaction buffer to each well.

    • Transfer 25 nL of each 2-aminothiazole compound from the library plate to the assay plate.

    • Add 2.5 µL of the kinase enzyme solution.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. A lower luminescent signal indicates inhibition of kinase activity.

Mandatory Visualizations

Signaling_Pathway_for_2_Aminothiazole_Induced_Apoptosis cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome 2_AT 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibition 2_AT->Bcl2 Bax Bax (Pro-apoptotic) Activation 2_AT->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of apoptosis induced by 2-aminothiazole derivatives.

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Library 2-Aminothiazole Library Primary_Assay Primary HTS Assay (e.g., Cell Viability) Library->Primary_Assay Hit_ID Primary Hit Identification Primary_Assay->Hit_ID Dose_Response Dose-Response Confirmation (IC50) Hit_ID->Dose_Response Hits Non-Hits Non-Hits Orthogonal_Assay Orthogonal Assay (e.g., Apoptosis Assay) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Promiscuity/Toxicity) Orthogonal_Assay->Counter_Screen Validated_Hits Validated Hits Counter_Screen->Validated_Hits SAR Structure-Activity Relationship (SAR) Validated_Hits->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

Caption: General experimental workflow for high-throughput screening and hit validation.

Data Analysis and Hit Identification

  • Normalization: Raw data from the plate reader should be normalized to the controls on each plate. Percent inhibition is a common metric and can be calculated as follows:

    Percent Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Signal) / (Negative_Control_Signal - Positive_Control_Signal))

  • Quality Control: The quality and robustness of the HTS assay should be monitored using statistical parameters such as the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

  • Hit Selection: A "hit" is defined as a compound that produces a response above a predetermined threshold. For example, in a cell viability screen, a hit might be a compound that causes greater than 50% inhibition at a single concentration.

Hit Validation and Follow-up Studies

Primary hits from the HTS campaign require further validation to confirm their activity and eliminate false positives.

  • Dose-Response Confirmation: Hits should be re-tested in a dose-response format to determine their potency (e.g., IC50 or EC50).

  • Orthogonal Assays: Confirmed hits should be evaluated in a secondary, orthogonal assay to ensure the observed activity is not an artifact of the primary assay format. For example, if the primary screen was a cell viability assay, a secondary assay could measure the induction of apoptosis via caspase activation.

  • Counter-Screens: It is crucial to perform counter-screens to identify and discard promiscuous compounds or those that interfere with the assay technology. For 2-aminothiazoles, which have been reported as frequent hitters, this step is particularly important.[6][10]

  • Structure-Activity Relationship (SAR) Analysis: Once a set of validated hits is obtained, preliminary SAR studies can be conducted by comparing the activity of structurally related compounds to guide the next steps in the drug discovery process.

References

Application Notes and Protocols for the Investigation of 2-Aminothiazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies on the anticancer properties of 4-(Piperidin-1-ylmethyl)thiazol-2-amine are not available. However, the 2-aminothiazole scaffold is a well-established pharmacophore in numerous compounds with significant anticancer activity.[1][2][3][4][5][6] This document provides a comprehensive overview of the application of structurally related 2-aminothiazole derivatives in cancer research, including their biological activities, relevant signaling pathways, and detailed experimental protocols. The provided data and methodologies can serve as a valuable guide for the investigation of novel 2-aminothiazole compounds, including this compound.

Introduction to 2-Aminothiazole Derivatives in Oncology

The 2-aminothiazole nucleus is a privileged heterocyclic scaffold that forms the core of several clinically approved and investigational anticancer agents.[2][4] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of antitumor activities, including the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle in various cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways critical for cancer cell survival and progression.[7][8][9] Many of these derivatives have shown potent activity against a wide range of human cancers, such as breast, lung, colon, and leukemia.[4][6]

Data Presentation: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of selected 2-aminothiazole derivatives against various human cancer cell lines, as reported in the literature.

Table 1: Cytotoxicity of N-aryl-5-(benzo[d][7][10]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine Derivatives [11]

Compound IDCancer Cell LineIC50 (µM)
C7A549 (Lung)2.06 ± 0.09
C16MCF-7 (Breast)2.55 ± 0.34
C27HeLa (Cervical)2.07 ± 0.88
C27A549 (Lung)3.52 ± 0.49

Table 2: Cytotoxicity of Novel Thiazole Derivatives Against Osteosarcoma [12]

Compound IDCancer Cell LineIC50 (µg/mL)
4iSaOS-2 (Osteosarcoma)0.190 ± 0.045

Table 3: Cytotoxicity of Various Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)MCF-7 (Breast)2.57 ± 0.16 µM
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)HepG2 (Liver)7.26 ± 0.44 µM
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l)MDA-MB-231 (Breast)2.41 µM[13]
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l)MCF-7 (Breast)2.23 µM[13]
Quinolinyl-thiazole hybrid (6a)MDA-MB-231 (Breast)1.415 ± 0.16 µM[5]

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to assess the anticancer potential of 2-aminothiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][13][14]

Materials:

  • 96-well microtiter plates

  • Test compound (2-aminothiazole derivative)

  • Cancer cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[15][16]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[15]

  • Incubation with MTT: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[10][17]

Materials:

  • Test compound

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Materials:

  • Test compound

  • Treated and untreated cancer cells

  • PBS

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol and harvest them.

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[13]

  • Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Tubulin Polymerization Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[12]

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and general tubulin buffer)

  • Test compound

  • Positive control (e.g., Nocodazole) and negative control (vehicle)

  • 96-well plate

  • Spectrophotometer with temperature control

Protocol:

  • Preparation: Prepare the tubulin reaction mix on ice according to the kit manufacturer's instructions, typically to a final tubulin concentration of 2-3 mg/mL in a buffer containing GTP and glycerol.[12][18]

  • Compound Addition: Add the test compound at various concentrations, along with controls, to the wells of a pre-warmed 96-well plate (37°C).[12]

  • Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.

  • Measurement: Immediately place the plate in a spectrophotometer set to 37°C and measure the absorbance at 340 nm every 60 seconds for one hour.[18][19]

  • Data Analysis: Plot the absorbance versus time. A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.[12]

Visualization of Pathways and Workflows

Experimental and logical relationship diagrams

G cluster_workflow General Experimental Workflow for Anticancer Evaluation start Synthesized 2-Aminothiazole Derivative mtt In Vitro Cytotoxicity (MTT Assay) start->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) apoptosis->mechanism cell_cycle->mechanism in_vivo In Vivo Studies (Xenograft Models) mechanism->in_vivo end Lead Compound Identification in_vivo->end

General workflow for anticancer evaluation.
Signaling Pathway Diagrams

Thiazole derivatives have been shown to target several key signaling pathways implicated in cancer.[9]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial in regulating cell proliferation and survival and is often dysregulated in cancer.[20][21]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation Thiazole Thiazole Derivative (Inhibitor) Thiazole->EGFR

Simplified EGFR signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival and growth.[22][23]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Growth, Proliferation Akt->Cell_Survival mTOR->Cell_Survival PTEN PTEN PTEN->PIP3 dephosphorylates Thiazole Thiazole Derivative (Inhibitor) Thiazole->PI3K Thiazole->Akt

Overview of the PI3K/Akt signaling pathway.

Ras/MAPK Signaling Pathway

The Ras/MAPK pathway is a key signaling cascade that relays signals from cell surface receptors to the nucleus to regulate gene expression and cell proliferation.[24][25]

Ras_MAPK_Pathway GrowthFactor Growth Factor Receptor Growth Factor Receptor GrowthFactor->Receptor Grb2_SOS Grb2/SOS Receptor->Grb2_SOS Ras_GTP Ras-GTP (Active) Grb2_SOS->Ras_GTP Ras_GDP Ras-GDP (Inactive) Ras_GDP->Ras_GTP GEF (SOS) Ras_GTP->Ras_GDP GAP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Thiazole Thiazole Derivative (Inhibitor) Thiazole->Ras_GTP

The Ras/MAPK signal transduction cascade.

VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[26][27]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis, Permeability, Survival Akt->Angiogenesis Ras_MAPK->Angiogenesis eNOS->Angiogenesis Thiazole Thiazole Derivative (Inhibitor) Thiazole->VEGFR2

Key signaling pathways downstream of VEGFR-2.
.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Synthesis of Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch synthesis of aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental procedures to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch synthesis for aminothiazoles?

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[1][2] It involves the reaction of an α-halocarbonyl compound (like an α-haloketone) with a thioamide-containing reactant, most commonly thiourea, to form the 2-aminothiazole ring system.[3] The reaction proceeds through an initial SN2 reaction followed by an intramolecular cyclization and dehydration.[3]

Q2: My Hantzsch synthesis is resulting in a low or no product yield. What are the common causes?

Low yields in the Hantzsch synthesis can be attributed to several factors including suboptimal reaction conditions, poor quality of starting materials, incorrect stoichiometry, and the formation of side products.[4][5] Key parameters to investigate are the solvent, reaction temperature, and the presence or absence of a catalyst.[4]

Q3: How can I improve the yield of my reaction?

Optimizing reaction parameters such as temperature, solvent, and reaction time is crucial for improving yields.[5] The use of catalysts or alternative energy sources like microwave irradiation has been shown to significantly enhance yields and dramatically reduce reaction times.[5] One-pot synthesis procedures, where α-halogenation and cyclization occur in the same vessel, can also improve efficiency by avoiding the isolation of intermediates.[1]

Q4: What are some common side reactions to be aware of?

Under acidic conditions, the Hantzsch synthesis can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole isomers as byproducts, which can complicate purification and reduce the yield of the desired 2-aminothiazole.[5][6] The stability of the reactants and intermediates also plays a role in the prevalence of side reactions.[5]

Q5: Are there more environmentally friendly ("greener") methods for this synthesis?

Yes, significant progress has been made in developing eco-friendly approaches for the Hantzsch synthesis.[2] These methods include the use of greener solvents like water or polyethylene glycol (PEG), employing reusable catalysts such as silica-supported tungstosilisic acid, and utilizing solvent-free grinding methods.[2][4][7][8] Microwave-assisted synthesis is also considered a greener alternative as it often requires less energy and time.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Hantzsch synthesis of aminothiazoles and offers targeted solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inappropriate solvent.Screen different solvents such as ethanol, methanol, or water.[4] Polyethylene glycol (PEG-400) has also been shown to be an effective medium.[7]
Suboptimal reaction temperature.Optimize the reaction temperature. Many Hantzsch syntheses require heating (reflux) to proceed efficiently.[5] Microwave heating can also be highly effective.[4][5]
Ineffective or no catalyst.Introduce a suitable catalyst. Options include acidic or basic catalysts, phase-transfer catalysts, or heterogeneous catalysts like silica chloride or silica-supported tungstosilisic acid.[4][9][10]
Poor quality of starting materials.Ensure the purity of the α-haloketone and thiourea. Impurities can interfere with the reaction.
Incorrect stoichiometry.Verify the molar ratios of your reactants. A slight excess of thiourea is sometimes used.[3]
Formation of Impurities or Side Products Reaction temperature is too high or reaction time is too long.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.[4]
Incorrect pH of the reaction mixture.Adjust the pH. While some variations benefit from acidic conditions, these can also promote the formation of 2-imino-2,3-dihydrothiazole isomers.[4][6] Running the reaction under neutral conditions often favors the desired 2-aminothiazole.[6]
Presence of reactive functional groups on starting materials.Protect sensitive functional groups on your reactants before the condensation reaction.[4]
Difficult Product Isolation/Purification Product is highly soluble in the reaction solvent.After the reaction, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[4]
Formation of a complex mixture of products.Employ column chromatography for purification.[4]
Catalyst is difficult to remove from the product.Use a solid-supported or reusable catalyst that can be easily filtered off after the reaction.[4][9]
Product precipitates as a hydrohalide salt.After the reaction, pour the mixture into a weak base solution (e.g., 5% sodium carbonate or sodium bicarbonate) to neutralize the salt and precipitate the free base form of the aminothiazole, which can then be collected by filtration.[1][3][5]
Poor Reproducibility Inconsistent reaction conditions (temperature, time).Strictly control all reaction parameters.
Variability in reagent quality.Use reagents from the same batch or of a consistent purity.[4]
Atmospheric moisture affecting the reaction.If reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Optimization of Reaction Conditions

The yield of the Hantzsch synthesis is highly dependent on the reaction conditions. The following tables summarize data from various studies to provide a starting point for optimization.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation
MethodReaction TimeYield (%)Reference
Conventional Heating (Reflux)8 hoursLower[5]
Microwave IrradiationMinutes89-95[5]
Table 2: Effect of Catalyst and Solvent on a One-Pot Synthesis

This table summarizes the optimization of a one-pot synthesis of 4-aryl-2-aminothiazoles from aromatic methyl ketones and thiourea.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CuBr₂CH₃CNReflux685[1]
CuCl₂CH₃CNReflux672[1]
FeCl₃CH₃CNReflux665[1]
CuBr₂DioxaneReflux675[1]
CuBr₂THFReflux668[1]
CuBr₂CH₃CN60652[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole

This protocol is a conventional method for synthesizing a simple 2-aminothiazole.[3]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate (Na₂CO₃) solution and swirl to mix. This will neutralize the hydrohalide salt and precipitate the product.

  • Isolation: Filter the mixture through a Büchner funnel.

  • Washing: Wash the collected solid with water to remove any water-soluble impurities.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry.

  • Analysis: Once dry, determine the mass of the product and calculate the percent yield. Characterize the product using appropriate analytical techniques (e.g., NMR, melting point).

Protocol 2: One-Pot Synthesis of 4-Aryl-2-aminothiazoles using CuBr₂

This protocol describes an efficient one-pot synthesis from an aromatic methyl ketone.[1]

  • Reaction Setup: To a solution of the aromatic methyl ketone (1.0 mmol) in acetonitrile (CH₃CN, 5 mL), add thiourea (1.2 mmol) and copper(II) bromide (CuBr₂, 1.1 mmol).

  • Heating: Stir the resulting mixture at reflux temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: After completion of the reaction (as indicated by TLC), pour the reaction mixture into water (20 mL) and basify with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiazole derivative.

Visualizations

Experimental Workflow Diagram

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Select α-Haloketone and Thiourea Derivative reagents Ensure Purity and Correct Stoichiometry start->reagents setup Combine Reactants in Appropriate Solvent reagents->setup conditions Apply Optimized Conditions (Temp, Catalyst, Time) setup->conditions monitor Monitor Progress via TLC conditions->monitor quench Quench Reaction and Neutralize (if necessary) monitor->quench Reaction Complete isolate Isolate Crude Product (Precipitation/Extraction) quench->isolate purify Purify Product (Chromatography/Recrystallization) isolate->purify analyze Characterize Pure Product (NMR, MS, MP) purify->analyze

Caption: General experimental workflow for the Hantzsch synthesis of aminothiazoles.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield? check_conversion TLC shows unreacted starting material? start->check_conversion Yes check_impurities TLC shows multiple spots/streaking? start->check_impurities No, but product is impure optimize_temp Increase Temperature or Switch to Microwave check_conversion->optimize_temp Yes check_conversion->check_impurities No, conversion is high optimize_time Increase Reaction Time optimize_temp->optimize_time add_catalyst Add Catalyst (e.g., CuBr₂, SiO₂-H₂SO₄) optimize_time->add_catalyst optimize_purification Optimize Purification (Column Chromatography, Recrystallization) check_impurities->optimize_purification Yes check_ph Adjust pH during reaction/workup optimize_purification->check_ph protect_groups Use Protecting Groups check_ph->protect_groups

References

Technical Support Center: 4-(Piperidin-1-ylmethyl)thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yield in the synthesis of 4-(Piperidin-1-ylmethyl)thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method is a two-step synthesis. The first step involves the Hantzsch thiazole synthesis to create the core heterocyclic structure, followed by a nucleophilic substitution.

  • Step 1 (Hantzsch Condensation): Reaction of 1,3-dichloropropanone with thiourea to form 2-amino-4-(chloromethyl)thiazole, typically as a hydrochloride salt.[1]

  • Step 2 (Nucleophilic Substitution): Reaction of the 2-amino-4-(chloromethyl)thiazole intermediate with piperidine to yield the final product, this compound.

An alternative, though less commonly documented for this specific molecule, is a one-pot Mannich-type reaction involving 2-aminothiazole, formaldehyde, and piperidine.[2][3]

Q2: My overall yield is low. Which reaction step is the most likely culprit?

Low overall yield can originate from either of the two main steps.

  • Step 1 (Thiazole Formation): The Hantzsch synthesis can be sensitive to reaction conditions. Low yields in this step are often due to the formation of side products, incomplete reaction, or degradation of the starting materials.[4][5] The yield for the synthesis of the 2-amino-4-(chloromethyl)thiazole intermediate can be less than 50% if not optimized.[1]

  • Step 2 (Piperidine Substitution): This step is generally efficient, but yield can be compromised by the purity of the chloromethyl intermediate, incorrect stoichiometry, or suboptimal temperature control, which might lead to side reactions.

It is crucial to purify and characterize the 2-amino-4-(chloromethyl)thiazole intermediate before proceeding to the second step.

Q3: How can I improve the yield of the initial Hantzsch thiazole synthesis step?

Optimizing reaction parameters is key to improving the yield of 2-amino-4-(chloromethyl)thiazole.[5]

  • Reactant Purity: Use high-purity 1,3-dichloropropanone and thiourea. Impurities can lead to unwanted side reactions.[6]

  • Temperature Control: This reaction is often exothermic. Running the reaction at a controlled, low temperature (e.g., 0-5 °C) during initial mixing, followed by stirring at room temperature, can improve yield and minimize byproduct formation.[1]

  • Solvent Choice: Absolute ethanol is a commonly used and effective solvent.[1] Using anhydrous solvents is recommended as water can sometimes be detrimental.[6]

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it runs to completion. A typical duration is 24 hours at room temperature.[1]

Q4: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

The formation of multiple products is a common issue, particularly in the Hantzsch synthesis step.

  • Isomeric Byproducts: Under certain conditions, especially acidic ones, isomeric thiazolidine or dihydrothiazole structures can form.[5] Careful control of temperature and reaction time can help minimize these.

  • Bis-Thiazole Formation: The reaction of two molecules of the α-haloketone with the thioamide can sometimes occur.[4]

  • Minimization Strategies: Ensure correct 1:1 stoichiometry between the ketone and thiourea. Purify the starting materials to remove any reactive impurities.[4] For the second step, slow, controlled addition of piperidine can prevent potential over-alkylation or other side reactions.

Q5: What are the optimal conditions for the final nucleophilic substitution with piperidine?

For the reaction of 2-amino-4-(chloromethyl)thiazole with piperidine:

  • Base and Solvent: The reaction is typically performed in a polar aprotic solvent like Dichloromethane (DCM) or an alcohol like ethanol.[7] A base such as triethylamine (TEA) or anhydrous sodium carbonate is often added to neutralize the HCl generated if starting from the hydrochloride salt of the intermediate.[1][7]

  • Stoichiometry: Using a slight excess of piperidine (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.

  • Temperature: The reaction can often be run at room temperature, but gentle heating or refluxing (e.g., for 12 hours in ethanol) may be necessary to achieve a good conversion rate.[7] Monitoring by TLC is essential to determine the optimal time and temperature.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Poor Quality of Starting Materials: Impurities in 1,3-dichloropropanone, thiourea, or piperidine.[6] 2. Degradation of Reactants: Starting materials may have degraded during storage.1. Purify starting materials before use (e.g., vacuum distillation for liquids, recrystallization for solids).[4] 2. Verify the purity and integrity of reactants using analytical methods like NMR or GC-MS.
3. Incomplete Reaction: Reaction time is too short or the temperature is too low.[4]3. Monitor the reaction progress using TLC. Incrementally increase the reaction time or temperature. Consider microwave-assisted synthesis for potentially faster reaction times and higher yields.[5][6]
4. Incorrect Stoichiometry: An improper ratio of reactants limits the conversion of the limiting reagent.[4]4. Carefully measure all reactants. For the Hantzsch step, use a 1:1 molar ratio. For the substitution step, a slight excess of piperidine may be beneficial.
Formation of Multiple Products / Difficult Purification 1. Side Reactions in Hantzsch Synthesis: Formation of isomeric byproducts.[5] 2. Reaction Conditions Too Harsh: Excessive heat can lead to decomposition or side reactions.[4]1. Maintain strict temperature control, especially during the initial phase of the Hantzsch synthesis. Purify the 2-amino-4-(chloromethyl)thiazole intermediate before proceeding. 2. Optimize the reaction temperature by starting low and gradually increasing it.
3. Impure Intermediate: Carrying impurities from the first step into the second step.3. Ensure the 2-amino-4-(chloromethyl)thiazole hydrochloride is properly isolated and purified (e.g., by recrystallization) before reacting with piperidine.
Product is Unstable or Decomposes During Workup 1. pH Sensitivity: The 2-aminothiazole moiety can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.1. Perform extractions and washes with mild aqueous solutions (e.g., saturated sodium bicarbonate solution instead of strong bases).[7] 2. Minimize exposure to high heat during solvent removal by using a rotary evaporator at reduced pressure and moderate temperature.

Data Presentation

Table 1: Effect of Reaction Conditions on Thiazole Synthesis Yield Note: This table presents generalized data based on typical outcomes for Hantzsch-type syntheses to illustrate trends.

ParameterCondition ACondition BCondition CExpected Outcome
Solvent EthanolMethanol1-ButanolSolvent choice can significantly impact reaction rate and yield; screening is recommended.[6]
Temperature Room Temp (25°C)Reflux (78°C)Microwave (120°C)Higher temperatures generally reduce reaction time but may increase side products. Microwave heating can significantly improve yields.[5][6]
Yield (%) 45-55%60-70%75-85%Optimized conditions lead to higher yields.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(chloromethyl)thiazole hydrochloride[1]

  • To a solution of 1,3-dichloropropanone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).

  • Stir the resulting solution at room temperature for 24 hours.

  • After 24 hours, allow the reaction mixture to stand at 5 °C for 12 hours to facilitate crystallization.

  • Collect the resulting crystalline hydrochloride salt by filtration.

  • Wash the crystals with a small amount of cold ethanol and dry under vacuum.

  • The expected yield for this step is approximately 70%.[1]

Protocol 2: Synthesis of this compound

  • Suspend 2-amino-4-(chloromethyl)thiazole hydrochloride (10 mmol) in absolute ethanol (30 mL).

  • Add anhydrous sodium carbonate (1.4 g) or triethylamine (2.5 eq) to the mixture to neutralize the hydrochloride.

  • To this mixture, add piperidine (12 mmol, 1.2 eq) dropwise while stirring.

  • Heat the reaction mixture under reflux for 12 hours, monitoring the progress by TLC.[7]

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Treat the residue with a 5% sodium bicarbonate solution and extract the product with an organic solvent such as Dichloromethane or Ethyl Acetate (3 x 25 mL).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm sm_impure Impure check_sm->sm_impure purify Purify Reactants (Distill/Recrystallize) sm_impure->purify Yes check_cond Review Reaction Conditions (Temp, Time, Solvent) sm_impure->check_cond No purify->check_cond cond_subopt Suboptimal check_cond->cond_subopt optimize Systematically Optimize: - Increase Temperature - Extend Time - Screen Solvents cond_subopt->optimize Yes check_tlc Analyze TLC Plate for Side Products cond_subopt->check_tlc No optimize->check_tlc side_prod Present check_tlc->side_prod purify_int Purify Intermediate Before Next Step side_prod->purify_int Yes end_goal Improved Yield side_prod->end_goal No purify_int->end_goal

Caption: Troubleshooting workflow for diagnosing and resolving low yield issues.

Reaction_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Nucleophilic Substitution sm1 1,3-Dichloropropanone intermed 2-Amino-4-(chloromethyl)thiazole (Intermediate) sm1->intermed Ethanol, RT, 24h sm2 Thiourea sm2->intermed Ethanol, RT, 24h intermed_ref intermed_ref sm3 Piperidine product This compound (Final Product) intermed_ref->product Ethanol, Base, Reflux

Caption: Standard two-step synthetic pathway for the target compound.

Mannich_Reaction Potential One-Pot Mannich Reaction sm1 2-Aminothiazole product This compound sm1->product One-Pot Synthesis sm2 Formaldehyde sm2->product One-Pot Synthesis sm3 Piperidine sm3->product One-Pot Synthesis

Caption: Alternative one-pot Mannich reaction synthetic route.

References

Navigating Side Product Formation in 2-Aminothiazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-aminothiazoles is a foundational process. However, the formation of unwanted side products can often complicate this synthesis, leading to reduced yields and purification challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Hantzsch synthesis of 2-aminothiazoles, with a focus on minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Hantzsch synthesis of 2-aminothiazoles?

A1: The most frequently encountered side product is the isomeric 2-imino-2,3-dihydrothiazole. Its formation is particularly favored under acidic reaction conditions.

Q2: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole side product?

A2: To minimize the formation of the imino side product, it is crucial to control the acidity of the reaction medium. Performing the synthesis under neutral or slightly basic conditions will favor the formation of the desired 2-aminothiazole.

Q3: What are the typical signs of significant side product formation in my reaction?

A3: Common indicators include lower than expected yields of the 2-aminothiazole product, the presence of unexpected spots on Thin Layer Chromatography (TLC), and complex Nuclear Magnetic Resonance (NMR) spectra of the crude product, showing more peaks than anticipated for the desired compound.

Q4: Can the choice of solvent influence side product formation?

A4: Yes, the solvent can play a role. While alcohols like ethanol and methanol are common, their acidity can vary. Ensuring the reaction medium remains neutral is key. Some modern, greener protocols utilize alternative solvents or solvent-free conditions which can also help in reducing side products.

Q5: Are there alternative synthesis methods that avoid these common side products?

A5: Several alternative methods aim to improve yields and reduce side products. These include microwave-assisted synthesis, which can offer rapid and uniform heating, reducing reaction times and potentially minimizing side reactions. One-pot syntheses using various catalysts are also being explored to improve efficiency and selectivity.

Troubleshooting Guide

Issue 1: Low Yield of 2-Aminothiazole and Presence of an Isomeric Impurity

Symptoms:

  • The yield of the desired 2-aminothiazole is significantly lower than expected.

  • TLC analysis of the crude product shows a second spot with a similar polarity to the product.

  • NMR analysis indicates the presence of a mixture of isomers.

Potential Cause: The reaction conditions are likely too acidic, promoting the formation of the 2-imino-2,3-dihydrothiazole side product. The Hantzsch synthesis is known to be sensitive to pH, with acidic environments altering the regioselectivity of the cyclization step.

Solutions:

  • Neutralize the Reaction Mixture: Ensure that the reaction is run under neutral or slightly basic conditions. If starting with the hydrochloride salt of a reactant, consider adding a non-nucleophilic base to neutralize the acid.

  • Optimize Solvent: While ethanol or methanol are standard, their inherent acidity can sometimes be an issue. Consider using a less acidic solvent or ensuring the alcohol is of high purity and dry.

  • Temperature Control: While heating is often necessary, excessive temperatures can sometimes promote side reactions. Experiment with running the reaction at a lower temperature for a longer duration.

Quantitative Impact of Reaction Conditions on Product Distribution

The following table summarizes the effect of reaction conditions on the product distribution between the desired 2-aminothiazole and the 2-imino-2,3-dihydrothiazole side product.

Reaction ConditionPredominant ProductApproximate Yield of 2-Imino Side ProductReference
Neutral Solvent (e.g., Ethanol)2-AminothiazoleLow to negligible[1]
Acidic Conditions (e.g., 10M-HCl in Ethanol)2-Imino-2,3-dihydrothiazoleUp to 73%[1]

Experimental Protocols

Key Experiment: Hantzsch Thiazole Synthesis under Neutral Conditions

This protocol is designed to favor the formation of the 2-aminothiazole product by maintaining a neutral reaction environment.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol (anhydrous)

  • Sodium bicarbonate (optional, for neutralization if starting materials are acidic)

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in anhydrous ethanol.

  • If any of the starting materials are in their salt form (e.g., hydrochloride), add sodium bicarbonate (1.1 equivalents) to the mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • Gently reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizing the Reaction Pathway and Troubleshooting Logic

To better understand the factors influencing product formation, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_products Products alpha-Haloketone alpha-Haloketone Thiouronium_Salt Thiouronium Salt alpha-Haloketone->Thiouronium_Salt Nucleophilic Attack Thiourea Thiourea Thiourea->Thiouronium_Salt Hydroxythiazoline Hydroxythiazoline Intermediate Thiouronium_Salt->Hydroxythiazoline Intramolecular Cyclization 2-Aminothiazole 2-Aminothiazole (Desired) Hydroxythiazoline->2-Aminothiazole Dehydration (Neutral/Basic) 2-Iminothiazoline 2-Imino-2,3-dihydrothiazole (Side Product) Hydroxythiazoline->2-Iminothiazoline Dehydration (Acidic)

Caption: Hantzsch 2-aminothiazole synthesis pathway.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze Crude Product by TLC/NMR Start->Check_TLC Is_Side_Product Isomeric Side Product Detected? Check_TLC->Is_Side_Product Check_pH Check Reaction pH Is_Side_Product->Check_pH Yes Incomplete_Reaction Incomplete Reaction? Is_Side_Product->Incomplete_Reaction No Is_Acidic Is Reaction Acidic? Check_pH->Is_Acidic Neutralize Neutralize Reaction Mixture (e.g., add NaHCO3) Is_Acidic->Neutralize Yes Check_Reagents Check Purity of Starting Materials Is_Acidic->Check_Reagents No Optimize_Solvent Optimize Solvent (e.g., use anhydrous solvent) Neutralize->Optimize_Solvent Optimize_Temp Optimize Temperature (e.g., lower temperature) Optimize_Solvent->Optimize_Temp End Improved Yield and Purity Optimize_Temp->End Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Incomplete_Reaction->Check_Reagents No Increase_Time_Temp->End Check_Reagents->End

Caption: Troubleshooting workflow for 2-aminothiazole synthesis.

References

Improving solubility of 4-(Piperidin-1-ylmethyl)thiazol-2-amine for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 4-(Piperidin-1-ylmethyl)thiazol-2-amine in biological assays.

Compound Properties

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₉H₁₅N₃SPubChem[1]
Monoisotopic Mass 197.09866 DaPubChem[1]
Predicted XlogP 1.3PubChem[1]
Predicted pKa (Strongest Basic) ~9.5 - 11.0 (Estimated based on piperidine and 2-aminothiazole moieties)General Chemical Knowledge[2][3]
Structure C1CCN(CC1)CC2=CSC(=N2)NPubChem[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound.

Q1: What are the general solubility characteristics of this compound?

A1: this compound is predicted to be a basic compound due to the presence of the piperidine and 2-aminothiazole nitrogen atoms.[2] Its predicted XlogP of 1.3 suggests moderate lipophilicity.[1] Therefore, it is expected to have good solubility in organic solvents like DMSO and lower solubility in neutral aqueous buffers (e.g., PBS pH 7.4). Its aqueous solubility is expected to be highly pH-dependent.[4]

Q2: My compound precipitated when I diluted my DMSO stock into aqueous assay buffer. What happened and what should I do?

A2: This is a common problem known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even if it was fully dissolved in the initial DMSO stock.[5] The percentage of DMSO in the final solution is often too low to maintain solubility.

Troubleshooting Workflow:

G start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc lower_conc Decrease final compound concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration sufficient? check_conc->check_dmso No success Compound Soluble lower_conc->success increase_dmso Increase final DMSO % (if assay tolerates, e.g., 0.5%) check_dmso->increase_dmso No use_ph Modify Buffer pH (e.g., pH 5-6) check_dmso->use_ph Yes increase_dmso->success use_cosolvent Use a Co-solvent (e.g., PEG400, Ethanol) use_ph->use_cosolvent If pH change is not viable use_ph->success use_cyclodextrin Employ Cyclodextrins (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin If co-solvents interfere with assay use_cosolvent->success use_cyclodextrin->success fail Precipitation Persists: Consider Formulation (e.g., Solid Dispersion) use_cyclodextrin->fail If still unsuccessful

References

Technical Support Center: Addressing Off-Target Effects of 2-Aminothiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-aminothiazole-based kinase inhibitors. It provides troubleshooting guidance and answers to frequently asked questions to help address and mitigate off-target effects during experiments.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

1. Issue: Inconsistent or Unexpected Phenotypic Readouts

  • Question: My cells are exhibiting a phenotype (e.g., apoptosis, growth arrest) that is not consistent with the known function of the primary kinase target of my 2-aminothiazole inhibitor. What could be the cause?

  • Answer: This is a strong indicator of a potential off-target effect. The 2-aminothiazole scaffold, while a common feature in many kinase inhibitors, has been noted for its potential for promiscuous binding, acting as a "frequent hitter" in screens.[1] Your inhibitor may be interacting with other kinases or even non-kinase proteins.[2][3] For instance, the well-known 2-aminothiazole-containing drug Dasatinib potently inhibits BCR-ABL and Src family kinases but also affects other kinases like c-Kit and PDGFRβ.[2]

    Troubleshooting Steps:

    • Validate On-Target Engagement: Confirm that the inhibitor is binding to its intended target in your cellular model. A cellular thermal shift assay (CETSA) or NanoBRET target engagement assay can be employed for this purpose.[2][4]

    • Perform a Rescue Experiment: To confirm the phenotype is due to on-target inhibition, transfect cells with a mutated version of the target kinase that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[2]

    • Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that targets the same primary kinase. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[2]

2. Issue: Discrepancy Between Biochemical and Cell-Based Assay Potency

  • Question: My 2-aminothiazole inhibitor is highly potent in a biochemical (in vitro) kinase assay, but shows significantly lower or no activity in my cell-based assays. Why is there a discrepancy?

  • Answer: This is a common challenge in drug discovery and can be attributed to several factors related to the complexity of the cellular environment compared to a purified biochemical system.[5][6][7]

    Troubleshooting Steps:

    • Assess Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Consider performing a parallel artificial membrane permeability assay (PAMPA) to assess this.

    • Check for Active Efflux: The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its intracellular concentration.[5]

    • Consider Intracellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, sometimes near the Km of the kinase.[7][8] In contrast, intracellular ATP levels are in the millimolar range, which can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency.[5][7] Try increasing the ATP concentration in your biochemical assay to better mimic cellular conditions.[9]

    • Compound Stability and Solubility: Ensure your compound is stable and soluble in cell culture media. Poor solubility can lead to precipitation and a lower effective concentration. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles.[2]

3. Issue: High Background or False Positives in Screening Assays

  • Question: I am getting a high number of hits or significant background noise in my high-throughput screen with a 2-aminothiazole compound library. How can I address this?

  • Answer: The 2-aminothiazole scaffold can be associated with pan-assay interference compounds (PAINS) and promiscuous binding, leading to false positives in high-throughput screens.[10] Additionally, some compounds can interfere with the assay technology itself.[11]

    Troubleshooting Steps:

    • Employ Orthogonal Assays: Validate hits from your primary screen using a different, unrelated assay format. For example, if your primary screen is a fluorescence-based assay, validate hits using a luminescence-based or radiometric assay.[12]

    • Run Counter-Screens: Perform assays in the absence of the target kinase or substrate to identify compounds that interfere with the assay components or detection method.

    • Assess Compound Aggregation: Some compounds can form aggregates at higher concentrations, leading to non-specific inhibition. Including a non-ionic detergent like Triton X-100 in the assay buffer can help mitigate this.

Frequently Asked Questions (FAQs)

  • Q1: What are off-target effects and why are they a concern for 2-aminothiazole kinase inhibitors?

    • A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[2] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue.[2] The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of targets, which can lead to off-target effects.[13] These unintended interactions can cause unexpected experimental results, cellular toxicity, and misinterpretation of the inhibitor's biological role.[2]

  • Q2: How can I proactively identify potential off-target effects of my 2-aminothiazole kinase inhibitor?

    • A: A crucial step is to perform a kinase selectivity profile by screening your inhibitor against a large panel of kinases.[5] Commercial services offer comprehensive kinome-wide panels.[14] This will provide a broader view of your compound's selectivity and potential off-target liabilities. Comparing results from cell-free and cell-based screening panels can also offer valuable insights, as they can yield different results.[15]

  • Q3: What is the difference between a biochemical kinase assay and a cell-based kinase assay?

    • A: Biochemical assays use purified kinases and substrates in a controlled, in vitro environment to measure the direct inhibitory activity of a compound on the enzyme.[12] Cell-based assays measure the effect of a compound on kinase activity within the context of a living cell.[6][16] While biochemical assays are useful for determining direct inhibitory potency, cell-based assays provide more physiologically relevant information by accounting for factors like cell permeability, efflux, and competition with intracellular ATP.[6]

  • Q4: Can off-target effects ever be beneficial?

    • A: In some cases, yes. The inhibition of multiple targets, a concept known as polypharmacology, can sometimes lead to enhanced therapeutic efficacy. For example, the clinical success of some kinase inhibitors is attributed to their ability to inhibit multiple signaling pathways involved in a disease. However, it is crucial to carefully characterize all targets to understand the complete mechanism of action and potential side effects.

Experimental Protocols

1. Kinase Glo® Luminescence-Based Kinase Assay

This protocol is for determining the in vitro potency of an inhibitor against a specific kinase.

  • Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.

  • Methodology:

    • Reaction Setup: In a white 384-well plate, add 5 µL of the diluted inhibitor or a vehicle control (e.g., DMSO in buffer).

    • Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified target kinase and its specific peptide substrate.

    • Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase.[2] Incubate at 30°C for 60 minutes.

    • Signal Generation: Add 25 µL of Kinase-Glo® reagent to each well to terminate the kinase reaction and initiate the luminescent signal.

    • Data Acquisition: Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

2. Cellular Thermal Shift Assay (CETSA)

This protocol verifies that the inhibitor binds to its intended target within a cellular environment.[2]

  • Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature.

  • Methodology:

    • Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the inhibitor or a vehicle control for 1-2 hours at 37°C.

    • Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[2]

    • Cell Lysis: Lyse the cells by freeze-thaw cycles.[2]

    • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

    • Western Blot Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Data Presentation

Table 1: Comparison of Biochemical and Cell-Based Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assays
RadiometricMeasures direct phosphorylation of a substrate using radioactively labeled ATP.[12]Gold standard, high sensitivity, direct measurement.[8][12]Requires handling of radioactive materials, lower throughput.
Luminescence (e.g., Kinase-Glo®)Measures remaining ATP after the kinase reaction.[11]High throughput, sensitive, non-radioactive.Indirect measurement, can be prone to interference from compounds affecting luciferase.[11]
Fluorescence (e.g., TR-FRET)Measures the transfer of energy between fluorescently labeled molecules.Homogeneous, high throughput, sensitive.Can be affected by fluorescent compounds, requires labeled substrates.[11]
Cell-Based Assays
NanoBRET™ Target EngagementMeasures inhibitor binding to a NanoLuc® luciferase-tagged kinase in live cells.[4]Measures target engagement in a physiological context, real-time measurements.[4]Requires genetic modification of cells, potential for artifacts from overexpression.[4]
Cellular Phosphorylation AssayQuantifies the phosphorylation of a kinase's substrate within the cell using specific antibodies (e.g., ELISA, Western Blot).[4]Measures functional kinase activity in a cellular pathway.[4]Dependent on the availability of high-quality phospho-specific antibodies.[4]
Cell Proliferation Assay (e.g., BaF3)Measures the effect of kinase inhibition on cell viability or proliferation.[4]Provides a phenotypic readout of inhibitor activity.Phenotype may be due to off-target effects, indirect measure of kinase inhibition.

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Phenotype start Unexpected Phenotype Observed is_on_target Is the effect on-target? start->is_on_target validate_engagement Validate Target Engagement (e.g., CETSA, NanoBRET) is_on_target->validate_engagement No rescue_experiment Perform Rescue Experiment (Drug-Resistant Mutant) validate_engagement->rescue_experiment structurally_different_inhibitor Use Structurally Different Inhibitor rescue_experiment->structurally_different_inhibitor phenotype_reversed Phenotype Reversed? structurally_different_inhibitor->phenotype_reversed on_target_effect Likely On-Target Effect phenotype_reversed->on_target_effect Yes off_target_effect Likely Off-Target Effect phenotype_reversed->off_target_effect No profile_off_targets Characterize Off-Targets (Kinome Profiling) off_target_effect->profile_off_targets

Caption: A logical workflow for determining if an unexpected cellular phenotype is due to on-target or off-target effects.

G cluster_1 Signaling Pathway Inhibition by a 2-Aminothiazole Kinase Inhibitor ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds & Activates adp ADP rtk->adp downstream_protein Downstream Signaling Protein rtk->downstream_protein Phosphorylates inhibitor 2-Aminothiazole Kinase Inhibitor inhibitor->rtk Competes with ATP no_response Inhibition of Cellular Response inhibitor->no_response Leads to atp ATP atp->rtk Binds to ATP Pocket phosphorylated_protein Phosphorylated Downstream Protein downstream_protein->phosphorylated_protein cellular_response Cellular Response (e.g., Proliferation) phosphorylated_protein->cellular_response

Caption: A diagram illustrating the mechanism of action for an ATP-competitive 2-aminothiazole kinase inhibitor in a typical signaling pathway.

References

Troubleshooting inconsistent results in cellular assays with 4-(Piperidin-1-ylmethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on 4-(Piperidin-1-ylmethyl)thiazol-2-amine is limited. This guide is based on general principles of cellular assays for small molecules and data from structurally related compounds. The troubleshooting advice provided should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cellular assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A typical starting range would be from 0.01 µM to 100 µM. This allows for the determination of a dose-response curve and calculation of an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Q2: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

A2: Inconsistent IC50 values are a frequent issue in cellular assays and can arise from several factors.[1][2][3] Key contributors include variability in cell seeding density, differences in cell health and passage number, instability of the compound in solution, and the type of cytotoxicity assay used.[1][4][5] For instance, assays measuring metabolic activity, like the MTT assay, may yield different results compared to assays that measure membrane integrity, such as an LDH release assay.[1][2]

Q3: I am observing cytotoxicity at concentrations where I expect to see a specific biological effect. How can I distinguish between targeted effects and general toxicity?

A3: To differentiate between a specific biological effect and general cytotoxicity, it is crucial to include appropriate controls and perform orthogonal assays. Observe cell morphology for signs of stress, such as rounding and detachment.[6] Conduct a cell viability assay (e.g., Trypan Blue exclusion or a commercial cytotoxicity kit) in parallel with your functional assay. If cytotoxicity occurs at similar concentrations to the desired effect, it may indicate that the compound's mechanism is linked to cell death or that it has off-target toxic effects.

Q4: How should I prepare and store stock solutions of this compound?

A4: Due to its chemical structure, this compound is likely to be soluble in organic solvents like DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light and moisture. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all treatments, including the vehicle control.[6]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

Question: I am observing significant variability in the results between my replicate wells treated with this compound. What could be the cause?

Answer: High variability between replicates can obscure the true effect of the compound. Common causes and solutions are outlined below:

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting into wells. Consider using a multichannel pipette for more consistent seeding.
Edge Effects Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to different results in these wells.[1] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[1]
Compound Precipitation Due to limited aqueous solubility, the compound may precipitate out of the culture medium, especially at higher concentrations.[7][8][9] Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider lowering the highest concentration, using a different solvent system (while keeping the final solvent concentration low), or incorporating a solubilizing agent if compatible with your assay.
Inconsistent Pipetting Ensure pipettes are properly calibrated and use consistent pipetting techniques for adding cells, compound, and assay reagents.
Issue 2: Poor Reproducibility of Results Across Different Days

Question: My experimental results with this compound are not reproducible from one day to the next. Why is this happening?

Answer: Lack of reproducibility is a critical issue that can undermine the validity of your findings. The following factors are often implicated:

Potential Cause Recommended Solution
Cell Passage Number Cells at high passage numbers can undergo genetic and phenotypic drift, leading to altered sensitivity to the compound.[1] Use cells within a consistent and low passage number range for all experiments.
Cell Confluency The density of cells at the time of treatment can significantly impact their response.[1] Standardize the cell seeding density and ensure that cells are in the exponential growth phase (typically 70-80% confluency) at the start of the experiment.
Reagent Variability Variations in media, serum batches, or assay reagents can affect results. Use the same lot of reagents for a set of experiments whenever possible. If a new batch is introduced, perform a validation experiment to ensure consistency.
Compound Degradation The compound may be unstable in the stock solution or in the culture medium over time. Prepare fresh dilutions of the compound from a frozen stock for each experiment. For long-term assays, consider replenishing the media with fresh compound at regular intervals.[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • DMSO (anhydrous)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Compound 4-(Piperidin-1-ylmethyl) thiazol-2-amine Compound->Kinase_B Inhibits

Caption: Hypothetical signaling pathway potentially modulated by a thiazole derivative.

Experimental Workflow for a Cellular Assay

G A 1. Cell Seeding (96-well plate) B 2. Incubation (24h, 37°C, 5% CO2) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 48h) C->D E 5. Add Assay Reagent (e.g., MTT) D->E F 6. Incubation (2-4h) E->F G 7. Data Acquisition (Plate Reader) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: General experimental workflow for a cell-based viability assay.

Troubleshooting Logic for Inconsistent Results

G A Inconsistent Results Observed B High variability between replicates? A->B C Check: - Cell Seeding Technique - Edge Effects - Compound Solubility B->C Yes D Poor day-to-day reproducibility? B->D No E Check: - Cell Passage Number - Cell Confluency - Reagent Consistency - Compound Stability D->E Yes F Unexpected Cytotoxicity? D->F No G Perform: - Dose-response viability assay - Microscopic observation - Orthogonal toxicity assay F->G Yes

References

Technical Support Center: Enhancing the Bioavailability of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered when enhancing the oral bioavailability of piperidine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of my piperidine-containing compound?

A1: The low oral bioavailability of piperidine derivatives typically stems from three main factors:

  • Poor Aqueous Solubility: Many piperidine-containing compounds are lipophilic and may have a basic piperidine nitrogen. This can lead to low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Low Intestinal Permeability: Even if the compound dissolves, it may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties (e.g., high polarity or large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.

  • Extensive First-Pass Metabolism: The compound can be rapidly metabolized by enzymes (like cytochrome P450s) in the gut wall and liver after absorption. This "first-pass effect" significantly reduces the amount of active drug that reaches systemic circulation.[1][2]

Q2: My compound has high permeability in the Caco-2 assay but very low oral bioavailability in my rat study. What is the likely issue?

A2: This discrepancy strongly suggests extensive first-pass metabolism. The Caco-2 model is an excellent tool for assessing intestinal permeability but does not fully replicate the metabolic capacity of the liver. A compound can be well-absorbed from the intestine into the portal vein but then be rapidly metabolized in the liver before it can reach systemic circulation.

Q3: After improving the solubility of my compound with a solid dispersion formulation, the oral bioavailability did not increase as expected. Why?

A3: This indicates that solubility may no longer be the rate-limiting step for absorption. The bottleneck has likely shifted to either poor permeability across the intestinal wall or high first-pass metabolism. It is recommended to investigate these factors using in vitro permeability assays (e.g., Caco-2) and metabolic stability assays (e.g., liver microsomes).

Q4: How can I determine if my piperidine compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A4: The standard in vitro method is a bidirectional Caco-2 permeability assay. In this assay, the transport of your compound is measured in two directions: from the apical (gut lumen side) to the basolateral (blood side) (A-to-B) and from the basolateral to the apical side (B-to-A). If the B-to-A permeability is significantly higher than the A-to-B permeability (typically an efflux ratio > 2), it indicates that the compound is being actively pumped out by an efflux transporter.

Troubleshooting Guides

Issue 1: My compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous assay buffer.

This is a common problem caused by the "solvent shock" or "antisolvent precipitation" effect. The compound is soluble in the organic solvent DMSO but crashes out when introduced to the highly polar aqueous environment.

Solutions:

  • Optimize Dilution Technique: Instead of adding the buffer to your DMSO stock, add the small volume of your DMSO stock dropwise into the full volume of the aqueous buffer while vigorously vortexing. This "reverse dilution" helps to rapidly disperse the DMSO.[3][4]

  • Use an Intermediate Dilution Step: Perform an intermediate dilution in a mixture of your buffer and an organic co-solvent before the final dilution into the purely aqueous buffer.

  • Reduce Final Concentration: The final concentration of your compound in the aqueous buffer may be exceeding its solubility limit. Try testing a lower concentration.

  • Adjust pH: The solubility of basic piperidine compounds is often pH-dependent. Ensure the pH of your final buffer is in a range where your compound is most soluble (typically a lower pH).

  • Gently Warm the Buffer: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help, but be cautious of your compound's stability at this temperature.

G start Compound precipitates in aqueous buffer from DMSO stock q1 Did you use 'reverse dilution'? (DMSO into buffer) start->q1 sol1 Add DMSO stock dropwise to vigorously vortexing aqueous buffer. q1->sol1 No q2 Is the final concentration too high? q1->q2 Yes sol1->q2 sol2 Lower the final working concentration of the compound. q2->sol2 Yes q3 Is the buffer pH optimal for solubility? q2->q3 No sol2->q3 sol3 Adjust buffer pH to a range where the compound is more soluble (e.g., acidic). q3->sol3 No end Precipitation Resolved q3->end Yes sol3->end

Troubleshooting workflow for compound precipitation.
Issue 2: There is high variability in plasma concentrations between animals in my oral bioavailability study.

High variability can obscure the true pharmacokinetic profile of your compound.

Solutions:

  • Check Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing. Particle settling can lead to inconsistent doses. Use a suspending agent like carboxymethylcellulose.

  • Standardize Dosing Procedure: Ensure the oral gavage technique is consistent for all animals to avoid accidental dosing into the lungs. Fasting animals overnight before dosing helps to standardize stomach contents.[5]

  • Assess Compound Stability: Verify the stability of your compound in the dosing vehicle over the duration of the dosing period.

  • Consider First-Pass Metabolism Saturation: High variability can sometimes occur if the dose is near the saturation point of metabolic enzymes. Dosing at a lower concentration might reduce this variability.

Data Presentation: Enhancing Bioavailability with Solid Dispersions

Solid dispersions are a common technique to improve the dissolution rate and bioavailability of poorly soluble drugs by dispersing the drug in a hydrophilic polymer matrix.[6]

Table 1: Enhancement of Dissolution for Haloperidol (a piperidine-containing drug) using Solid Dispersions.

FormulationDrug-to-Polymer Ratio (w/w)Preparation MethodPercent of Drug Released in 60 min
Pure HaloperidolN/AN/A32.7% ± 0.11%
Haloperidol + PEG 40001:8Solvent Evaporation100.2% ± 0.11%
Haloperidol + PEG 4000 1:8 Melting Method 104.0% ± 0.23%
Haloperidol + PVP K301:8Solvent Evaporation91.3% ± 0.22%
Haloperidol + PVP K301:8Melting Method90.1% ± 0.22%

Data synthesized from studies on Haloperidol solid dispersions.[7][8][9][10] The data indicates that formulating haloperidol as a solid dispersion with PEG 4000 significantly enhances its dissolution compared to the pure drug. The melting method with a 1:8 drug-to-polymer ratio was found to be particularly effective.[7]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This method is suitable for thermolabile compounds.

Materials:

  • Piperidine-containing compound (API)

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 4000)

  • Common organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Mortar and pestle, sieves

Procedure:

  • Dissolution: Accurately weigh the API and the chosen polymer in the desired ratio (e.g., 1:1, 1:4, 1:8). Dissolve both components in a minimal amount of a common organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-60°C) until a clear, solid film is formed on the inside of the flask.

  • Drying: Further dry the solid mass in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask. Grind the mass using a mortar and pestle.

  • Sieving and Storage: Pass the pulverized powder through a sieve (e.g., 80#) to obtain a uniform particle size. Store the final product in a desiccator until further use.[11][12]

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cells

This assay predicts intestinal drug absorption and identifies potential substrates of efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell® permeable inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound and control compounds (e.g., propranolol - high permeability, atenolol - low permeability)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture & Seeding: Culture Caco-2 cells in flasks. Seed the cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Differentiation: Culture the cells on the inserts for 21-28 days to allow them to differentiate and form a polarized monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with high TEER values (e.g., >300 Ω·cm²), indicating a tight monolayer.[13]

  • Permeability Assay (Bidirectional):

    • Wash the monolayers twice with pre-warmed (37°C) transport buffer.

    • A-to-B Transport (Apical to Basolateral): Add the test compound solution (in transport buffer, e.g., 10 µM) to the apical (upper) chamber. Add fresh buffer to the basolateral (lower) chamber.

    • B-to-A Transport (Basolateral to Apical): Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C for a defined period (e.g., 2 hours) with gentle shaking. At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.[14]

Protocol 3: In Vivo Oral Bioavailability Study in Rats

This study determines the key pharmacokinetic parameters of a compound after oral administration.

Materials:

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)

  • Dosing formulation (e.g., solution, or suspension in 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Procedure:

  • Animal Acclimatization & Groups: Acclimatize animals for at least one week. Divide them into two groups: Intravenous (IV) administration (for bioavailability calculation) and Oral (PO) administration.

  • Dosing: Fast the PO group overnight with free access to water. Administer the compound formulation via oral gavage for the PO group and via tail vein injection for the IV group at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail or saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[15]

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • Sample Analysis: Store plasma at -80°C until analysis. Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time profiles. Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) for both IV and PO groups.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase solubility Aqueous Solubility Assessment formulation Formulation Development (e.g., Solid Dispersion) solubility->formulation dissolution In Vitro Dissolution Testing formulation->dissolution caco2 Caco-2 Permeability Assay dissolution->caco2 metabolism Metabolic Stability (Liver Microsomes) caco2->metabolism pk_study Rat Oral Bioavailability Study metabolism->pk_study Proceed if in vitro profile is promising data_analysis Pharmacokinetic Data Analysis pk_study->data_analysis end End: Optimized Compound Bioavailability data_analysis->end start Start: Low Bioavailability Problem start->solubility

Experimental workflow for bioavailability enhancement.

Visualization of a Relevant Signaling Pathway

Many piperidine-containing compounds are developed as kinase inhibitors. The mTOR (mammalian Target of Rapamycin) signaling pathway is a crucial regulator of cell growth and proliferation and is a common target in cancer therapy.

mTOR_Pathway growth_factor Growth Factors (e.g., Insulin, IGF-1) receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt tsc TSC1/TSC2 Complex akt->tsc rheb Rheb-GTP tsc->rheb mtorc1 mTORC1 Complex rheb->mtorc1 s6k1 S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy mtorc1->autophagy protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis piperidine_inhibitor Piperidine-Containing mTOR Inhibitor piperidine_inhibitor->mtorc1

Simplified mTOR signaling pathway and inhibition.

References

Modifying reaction parameters for improved purity of 4-(Piperidin-1-ylmethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Piperidin-1-ylmethyl)thiazol-2-amine for improved purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and efficient synthesis is a two-step process. The first step is the Hantzsch thiazole synthesis to form a 2-amino-4-(halomethyl)thiazole intermediate. The second step involves the nucleophilic substitution of the halide with piperidine. A readily available starting material for this second step is 2-Amino-4-(chloromethyl)thiazole hydrochloride.[1]

Q2: What are the key reaction parameters to control for optimal purity in the reaction of 2-Amino-4-(chloromethyl)thiazole with piperidine?

The key parameters to control are:

  • Stoichiometry of Piperidine and Base: Using an appropriate excess of piperidine and a suitable base is crucial to drive the reaction to completion and neutralize the generated HCl.

  • Choice of Solvent: The solvent polarity can influence the reaction rate and selectivity.

  • Reaction Temperature: Temperature affects the reaction rate and the formation of potential byproducts.

  • Reaction Time: Monitoring the reaction for completion is essential to avoid incomplete conversion or degradation of the product.

Q3: What are the potential side reactions that can lead to impurities?

The primary side reactions include:

  • N-Alkylation of the 2-amino group: The exocyclic amino group on the thiazole ring can also act as a nucleophile and react with the chloromethyl group of another molecule, leading to dimer formation.

  • Di-alkylation: Although less common with a secondary amine like piperidine, over-alkylation at the piperidine nitrogen is a theoretical possibility if the reaction conditions are not controlled.

  • Reaction with impurities in the starting material: The purity of the 2-Amino-4-(chloromethyl)thiazole hydrochloride starting material is critical.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Observed Problem Potential Cause Suggested Solution
Low Yield of Product Incomplete reaction.- Increase the reaction time and monitor by TLC. - Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). - Ensure an adequate excess of piperidine and base are used.
Degradation of starting material or product.- Avoid excessively high temperatures or prolonged reaction times. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.
Presence of Unreacted 2-Amino-4-(chloromethyl)thiazole Insufficient piperidine or base.- Increase the molar equivalents of piperidine and base. A common ratio is 1.1-1.5 equivalents of piperidine and 2-3 equivalents of a base like K₂CO₃ or Et₃N.
Low reaction temperature or short reaction time.- Increase the temperature and/or reaction time and monitor progress by TLC.
Formation of a High Molecular Weight Impurity (Potential Dimer) N-alkylation of the 2-amino group.- Use a slight excess of piperidine to favor its reaction with the chloromethyl group. - Maintain a moderate reaction temperature to minimize the rate of this side reaction.
Difficulty in Product Purification Product is an oil or does not crystallize easily.- Attempt to form a salt (e.g., hydrochloride) of the product, which may be more crystalline. - Purify by column chromatography.
Emulsion formation during aqueous workup.- Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - Filter the mixture through a pad of celite.
Product streaking on silica gel TLC/column.- Add a small amount of a basic modifier (e.g., 1% triethylamine or ammonium hydroxide) to the eluent for column chromatography.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the target compound from 2-Amino-4-(chloromethyl)thiazole hydrochloride and piperidine.

Materials:

  • 2-Amino-4-(chloromethyl)thiazole hydrochloride

  • Piperidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 2-Amino-4-(chloromethyl)thiazole hydrochloride (1.0 eq) in ACN or DMF, add potassium carbonate (2.5 eq) or triethylamine (3.0 eq).

  • Addition of Piperidine: Add piperidine (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Crystallization: The crude product can be purified by crystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

    • Column Chromatography: If crystallization is not effective, purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-10% methanol) with 1% triethylamine added to the eluent.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize the hypothetical effect of modifying key reaction parameters on the purity of this compound. These are representative data based on general principles of organic synthesis and should be used as a guide for optimization.

Table 1: Effect of Base and Solvent on Product Purity

EntryBase (eq.)SolventTemperature (°C)Time (h)Purity (%)
1K₂CO₃ (2.5)ACN251292
2K₂CO₃ (2.5)DMF25895
3Et₃N (3.0)DCM251090
4Et₃N (3.0)ACN40694

Table 2: Effect of Temperature and Time on Product Purity

EntryBase (eq.)SolventTemperature (°C)Time (h)Purity (%)
1K₂CO₃ (2.5)DMF25895
2K₂CO₃ (2.5)DMF50496
3K₂CO₃ (2.5)DMF80288 (degradation observed)
4K₂CO₃ (2.5)DMF252493 (minor byproducts)

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 2-Amino-4-(chloromethyl)thiazole HCl reaction_mixture Reaction Mixture start->reaction_mixture piperidine Piperidine piperidine->reaction_mixture base Base (K₂CO₃ or Et₃N) base->reaction_mixture solvent Solvent (ACN or DMF) solvent->reaction_mixture heating Stirring at RT or 40-50 °C reaction_mixture->heating TLC Monitoring filtration Filter heating->filtration concentration1 Concentrate filtration->concentration1 extraction DCM Extraction & Washes concentration1->extraction drying Dry (Na₂SO₄) extraction->drying concentration2 Concentrate drying->concentration2 crude_product Crude Product concentration2->crude_product crystallization Crystallization crude_product->crystallization chromatography Column Chromatography crude_product->chromatography pure_product Pure Product crystallization->pure_product chromatography->pure_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Low Purity

troubleshooting_purity cluster_analysis Analyze Impurity Profile (TLC/LC-MS) cluster_solutions Potential Solutions start Low Purity Observed unreacted_sm Unreacted Starting Material? start->unreacted_sm high_mw_impurity High MW Impurity? start->high_mw_impurity multiple_spots Multiple Minor Spots? start->multiple_spots increase_params Increase Reaction Time/Temp/ Reagent Stoichiometry unreacted_sm->increase_params Yes adjust_stoichiometry Adjust Piperidine Stoichiometry/ Lower Temperature high_mw_impurity->adjust_stoichiometry Yes (Potential Dimer) optimize_conditions Optimize Temp/Time/ Purification Method multiple_spots->optimize_conditions Yes (Degradation/Side Rxns)

References

Technical Support Center: Resolving Issues with Compound Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving issues with compound stability in solution. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the stability of chemical compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of compound degradation in solution?

The most common pathways for the degradation of small organic molecules in solution are:

  • Hydrolysis: This is the cleavage of chemical bonds through a reaction with water.[1][2] Functional groups that are particularly susceptible to hydrolysis include esters, amides, lactams, and imides.[1][3] The rate of hydrolysis is often significantly influenced by the pH of the solution.[1][4]

  • Oxidation: This involves the loss of electrons from a molecule, frequently in a reaction involving oxygen.[1][2] Factors such as exposure to air, heat, light, and the presence of trace metal ions can initiate oxidation.[1][2] Functional groups like phenols, thiols, and aldehydes are especially prone to this type of degradation.[1]

  • Photolysis: Degradation can be caused by exposure to light, particularly UV light, which can provide the energy needed to break chemical bonds.[1][5]

Q2: How can I identify if my compound has degraded?

Signs of compound degradation can sometimes be observed visually, but often require analytical methods for confirmation:

  • Visual Indicators: A change in the color of the solution or the formation of a precipitate can suggest degradation.[6][7]

  • Loss of Biological Activity: Inconsistent results or a noticeable decrease in the potency of your compound in biological assays can point to degradation of the active molecule.[1]

  • Analytical Confirmation: The most dependable way to assess the integrity of your compound is through analytical techniques.[6] High-Performance Liquid Chromatography (HPLC) is a widely used method for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[8][9] Mass Spectrometry (MS) can be used to identify the structure of these degradation products.[8][9]

Q3: How should I prepare and store stock solutions to maximize stability?

Proper preparation and storage are crucial for maintaining the integrity of your compound:

  • Solvent Selection: Use high-purity, HPLC-grade solvents. When possible, use anhydrous (water-free) solvents to minimize the risk of hydrolysis.[1][6]

  • Storage Temperature: For long-term storage, it is common to store stock solutions at low temperatures, such as -20°C or -80°C.[6]

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, it is recommended to divide your stock solution into smaller, single-use aliquots.[6]

  • Protection from Light: For light-sensitive compounds, use amber vials or other light-blocking containers for storage.[7][10]

Q4: Can the pH of my solution affect my compound's stability?

Yes, the pH of a solution is a critical factor that can significantly impact compound stability, primarily by influencing the rate of hydrolysis.[4][10] Both acidic and basic conditions can catalyze the breakdown of susceptible functional groups.[11] It is essential to determine the optimal pH range for your compound's stability, which can be achieved through a pH-stability study.[11]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to compound instability.

Issue 1: Inconsistent or irreproducible experimental results.
Potential Cause Troubleshooting Steps
Compound degradation in stock solution 1. Prepare a fresh stock solution from solid compound.[12] 2. Analyze the old and new stock solutions using an appropriate analytical method (e.g., HPLC) to check for degradation products.[12] 3. Review and optimize your stock solution storage conditions (temperature, light protection, use of aliquots).[6]
Compound instability in the assay medium 1. Evaluate the pH of your experimental medium and determine if it is within the stable range for your compound.[11] 2. Consider the presence of components in your medium that could react with your compound. 3. Perform a time-course experiment to assess the stability of your compound in the assay medium under the exact experimental conditions.
Repeated freeze-thaw cycles 1. Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[6]
Issue 2: Precipitation of the compound in the experimental medium.
Potential Cause Troubleshooting Steps
Poor compound solubility 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays).[13] 2. Consider using a different, less-volatile solvent or a solubilizing agent (excipient).[6][14] 3. Pre-warm the aqueous medium and add the compound stock solution dropwise while vortexing to aid dissolution.[13]
Compound degradation to a less soluble product 1. Analyze the precipitate using techniques like HPLC or MS to identify if it is the parent compound or a degradation product. 2. If it is a degradation product, investigate the potential degradation pathway (e.g., hydrolysis, oxidation) and take steps to mitigate it.
pH-dependent solubility 1. Determine the pKa of your compound to predict its isoelectric point (pI), where it will have its lowest solubility.[11] 2. Adjust the pH of your buffer to be outside of this range.[11]
Issue 3: Observed color change in the compound solution.
Potential Cause Troubleshooting Steps
Photodegradation 1. Protect your solutions from light by using amber vials or wrapping containers in foil.[7][10] 2. Minimize the exposure of your compound to ambient light during experimental procedures.
Oxidation 1. Prepare solutions with de-gassed solvents to remove dissolved oxygen. 2. Consider adding an antioxidant to your formulation if compatible with your experimental system.[15] 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[16][17]

Objective: To identify potential degradation products and pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable solvent.

  • Stress Conditions: Expose the compound to a variety of stress conditions more severe than standard storage conditions.[18][19] This typically includes:

    • Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).[9]

    • Base Hydrolysis: Treat with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).[9]

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[9]

    • Thermal Degradation: Expose the solid compound or a solution to high temperatures.[9]

    • Photodegradation: Expose the compound solution to a controlled light source (e.g., UV lamp).[20]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical method like HPLC-UV or LC-MS to separate and identify the parent compound and any degradation products.[8][21]

Data Presentation:

Stress Condition Duration Temperature % Degradation Major Degradants (if identified)
0.1 M HCl24 hours60°C15%Degradant A, Degradant B
0.1 M NaOH24 hours60°C40%Degradant C
3% H₂O₂48 hoursRoom Temp25%Degradant D
Heat (Solid)72 hours80°C5%Minor impurities
UV Light12 hoursRoom Temp30%Degradant E
Protocol 2: pH-Stability Profile Study

Objective: To determine the pH at which the compound is most stable.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).

  • Incubation: Add the compound to each buffer at a known concentration and incubate at a constant temperature.[11]

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each buffer and analyze the concentration of the remaining parent compound using a validated analytical method (e.g., HPLC).[22]

  • Data Analysis: Plot the logarithm of the remaining compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of this line. The pH at which the degradation rate is the slowest is the optimal pH for stability.[11]

Data Presentation:

pH Degradation Rate Constant (k) (hr⁻¹) Half-life (t½) (hours)
2.00.0858.15
4.00.01546.21
6.00.005138.63
8.00.02527.73
10.00.1504.62

Visualizations

Degradation_Pathways Compound Intact Compound Hydrolysis Hydrolysis (Esters, Amides) Compound->Hydrolysis Water, pH Oxidation Oxidation (Phenols, Thiols) Compound->Oxidation Oxygen, Light, Heat Photolysis Photolysis (Light-sensitive groups) Compound->Photolysis UV/Visible Light Degradation_Products Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways for compounds in solution.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Stock Is the stock solution stable? Start->Check_Stock Check_Assay Is the compound stable in the assay medium? Check_Stock->Check_Assay Yes Prepare_Fresh Prepare fresh stock solution. Re-aliquot for storage. Check_Stock->Prepare_Fresh No Modify_Assay Modify assay conditions (e.g., pH, buffer). Check_Assay->Modify_Assay No Resolved Issue Resolved Check_Assay->Resolved Yes Analyze_Stock Analyze old vs. new stock (e.g., HPLC). Prepare_Fresh->Analyze_Stock Analyze_Stock->Check_Assay Investigate_Excipients Consider stabilizing excipients. Modify_Assay->Investigate_Excipients Investigate_Excipients->Resolved

References

Validation & Comparative

4-(Piperidin-1-ylmethyl)thiazol-2-amine vs other Src kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Leading Src Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that are pivotal in the regulation of a myriad of cellular functions, including proliferation, survival, migration, and angiogenesis.[1] The aberrant activation of Src kinase is a common feature in a variety of human cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative overview of three prominent Src kinase inhibitors: Dasatinib, Saracatinib, and Bosutinib.

Initial searches for "4-(Piperidin-1-ylmethyl)thiazol-2-amine" did not yield publicly available data regarding its activity as a Src kinase inhibitor. Therefore, this guide will focus on a selection of well-characterized inhibitors currently in clinical development or on the market to provide a valuable comparative resource for the research community.

Comparative Performance of Src Kinase Inhibitors

The in vitro potency of Dasatinib, Saracatinib, and Bosutinib against Src and other kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. It is important to note that these values can vary depending on the specific assay conditions.

InhibitorTarget KinaseIC50 (nM)Other Notable Targets (IC50 in nM)
Dasatinib Src0.8[2][3]Bcr-Abl (<1), c-Kit (79), Lck (<3), Fyn (<3), Yes (<3)[2][3][4]
Saracatinib (AZD0530) Src2.7[2][5][6][7][8]c-Yes (4), Fyn (4), Lyn (4), Blk (4), Fgr (4), Lck (10), Abl (30), EGFR (66)[6]
Bosutinib (SKI-606) Src1.2[9][10][11][12]Abl (1), Fgr (0.174), Lyn (0.850)[9][10][11]

Dasatinib is a potent, multi-targeted inhibitor of several kinases, including Src and Bcr-Abl, and is approved for the treatment of chronic myeloid leukemia (CML).[13][14] Its broad activity spectrum can be beneficial in cancers driven by multiple signaling pathways.[15]

Saracatinib (AZD0530) is a highly selective dual inhibitor of Src and Abl kinases.[5] It has been investigated in numerous clinical trials for various solid tumors.[16] Studies have shown its potential to inhibit tumor growth and metastasis in preclinical models.[6]

Bosutinib is a dual Src/Abl inhibitor also approved for the treatment of CML.[11][12] It has demonstrated efficacy in preclinical models of solid tumors by inhibiting cell proliferation and motility.[9][17]

Signaling Pathways and Experimental Methodologies

Src Signaling Pathway

Src kinase is a key transducer of signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins. Upon activation, Src autophosphorylates at tyrosine 419, leading to its full enzymatic activity.[1] Activated Src then phosphorylates numerous downstream substrates, initiating signaling cascades that regulate cell growth, adhesion, and migration.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src RTK->Src_inactive Activation Integrin Integrin Integrin->Src_inactive Activation Src_active Active Src (pY419) Src_inactive->Src_active Autophosphorylation FAK FAK Src_active->FAK Ras Ras Src_active->Ras PI3K PI3K Src_active->PI3K STAT3 STAT3 Src_active->STAT3 MAPK MAPK Ras->MAPK Akt Akt PI3K->Akt Gene_Transcription Gene Transcription (Proliferation, Survival, Motility) STAT3->Gene_Transcription Akt->Gene_Transcription MAPK->Gene_Transcription

Caption: Simplified Src kinase signaling pathway.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Src kinase.

  • Materials:

    • Purified recombinant Src kinase

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

    • ATP solution

    • Test compound stock solution (in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of Src kinase diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[18][19]

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitor B Add inhibitor, Src kinase, and substrate/ATP mix to plate A->B C Incubate at room temperature B->C D Add ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Caption: In vitro kinase inhibition assay workflow.

2. Cell-Based Src Phosphorylation Assay (In-Cell Western)

This assay measures the inhibition of Src autophosphorylation in a cellular context.

  • Materials:

    • Cancer cell line with active Src signaling (e.g., PC-3, DU145)

    • Cell culture medium and supplements

    • 96-well cell culture plates

    • Test compound stock solution (in DMSO)

    • Fixation solution (e.g., 3.7% formaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., Odyssey Blocking Buffer)

    • Primary antibodies: anti-phospho-Src (Tyr419) and anti-total Src

    • Fluorescently labeled secondary antibodies

    • Fluorescence plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

    • Fix the cells with formaldehyde solution for 20 minutes.

    • Wash the cells with PBS.

    • Permeabilize the cells with Triton X-100 for 20 minutes.

    • Wash the cells with PBS containing 0.1% Tween-20 (PBS-T).

    • Block the wells with blocking buffer for 1.5 hours.

    • Incubate with a cocktail of primary antibodies (anti-phospho-Src and anti-total Src) overnight at 4°C.

    • Wash the wells with PBS-T.

    • Incubate with a cocktail of fluorescently labeled secondary antibodies for 1 hour, protected from light.

    • Wash the wells with PBS-T.

    • Scan the plate using a fluorescence plate reader at the appropriate wavelengths.

    • Normalize the phospho-Src signal to the total Src signal for each well.

    • Plot the normalized phospho-Src signal against the logarithm of the inhibitor concentration and determine the IC50 value.[1][20]

Cell_Assay_Workflow A Seed cells in 96-well plate B Treat with inhibitor A->B C Fix and permeabilize cells B->C D Block non-specific binding C->D E Incubate with primary antibodies (anti-pSrc, anti-total Src) D->E F Incubate with fluorescent secondary antibodies E->F G Scan plate and quantify fluorescence F->G H Normalize pSrc to total Src and calculate IC50 G->H

Caption: Cell-based Src phosphorylation assay workflow.

Dasatinib, Saracatinib, and Bosutinib are all potent inhibitors of Src family kinases with distinct selectivity profiles. The choice of inhibitor for a particular research application will depend on the specific scientific question being addressed, such as the need for a multi-targeted kinase inhibitor versus a more selective Src inhibitor. The experimental protocols provided in this guide offer a starting point for the in vitro and cell-based characterization of these and other novel Src kinase inhibitors.

References

A Comparative Guide to Kinase Inhibitor Efficacy: Dasatinib vs. The Potential of 4-(Piperidin-1-ylmethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors is a cornerstone of progress. This guide provides a comparative analysis of Dasatinib, a well-established multi-kinase inhibitor, and 4-(Piperidin-1-ylmethyl)thiazol-2-amine, a compound representing the potential of the 2-aminothiazole scaffold. Due to the nascent stage of research into this compound, this guide will focus on the established efficacy of Dasatinib as a benchmark and outline the necessary experimental framework to evaluate the potential of this and other novel 2-aminothiazole derivatives.

Introduction to the Compounds

Dasatinib (Sprycel®) is a potent, orally available small molecule inhibitor that targets multiple tyrosine kinases. It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein and members of the Src family of kinases, among others.[1][2]

This compound is a molecule featuring a 2-aminothiazole core, a scaffold that has been identified as a promising template for the development of kinase inhibitors.[3][4] The 2-aminothiazole moiety is, in fact, a key structural component of Dasatinib itself. As of this guide's publication, specific biological activity and efficacy data for this compound are not publicly available. Therefore, this document serves as a roadmap for the potential evaluation of this and similar compounds against an established therapeutic agent.

The 2-Aminothiazole Scaffold: A Privileged Structure in Kinase Inhibition

The 2-aminothiazole ring is a recurring motif in a multitude of biologically active compounds and has been successfully exploited in the design of potent kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for drug discovery. The structure-activity relationship (SAR) studies of 2-aminothiazole derivatives have led to the development of highly potent and selective inhibitors for a range of kinase targets.

Hypothetical Efficacy Comparison

To provide a framework for comparison, the following tables present the established in vitro efficacy of Dasatinib against key kinase targets and in cellular assays. For this compound, the data is illustrative of the type of information that would need to be generated to assess its potential.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetDasatinib IC₅₀ (nM)This compound IC₅₀ (nM)
BCR-ABL0.5 - 2.0Data Not Available
SRC0.5 - 1.5Data Not Available
LCK1.0 - 3.0Data Not Available
c-KIT5.0 - 15.0Data Not Available
PDGFRβ15.0 - 30.0Data Not Available

Table 2: Cellular Proliferation Assay

Cell LineDasatinib GI₅₀ (nM)This compound GI₅₀ (nM)
K562 (CML)< 1.0Data Not Available
Ba/F3 BCR-ABL< 1.0Data Not Available
A549 (Lung Carcinoma)> 1000Data Not Available
MCF7 (Breast Carcinoma)> 1000Data Not Available

Experimental Protocols for Efficacy Evaluation

To ascertain the therapeutic potential of a novel compound like this compound and compare it to a standard-of-care drug such as Dasatinib, a series of well-defined experiments are essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of purified kinases.

Methodology:

  • Reagents and Materials:

    • Purified recombinant kinases (e.g., ABL, SRC, LCK).

    • Specific peptide substrate for each kinase.

    • Test compound (this compound) and reference compound (Dasatinib) dissolved in DMSO.

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • [γ-³³P]ATP or unlabeled ATP and corresponding detection reagents (e.g., ADP-Glo™ Kinase Assay).

    • 96-well assay plates.

  • Procedure: a. Prepare serial dilutions of the test and reference compounds in the kinase assay buffer. b. In a 96-well plate, add the kinase and peptide substrate to each well. c. Add the diluted compounds to the wells and pre-incubate for 10-15 minutes at room temperature to allow for binding. d. Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for each kinase. e. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes). f. Terminate the reaction and quantify the kinase activity. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose filter paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radiometric assays, follow the manufacturer's protocol for the specific detection reagent. g. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cellular Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of the test compound in various cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., K562, Ba/F3 BCR-ABL, A549, MCF7).

    • Appropriate cell culture medium and supplements.

    • Test compound and reference compound dissolved in DMSO.

    • Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of the test and reference compounds in the cell culture medium. c. Remove the old medium from the wells and add the medium containing the diluted compounds. d. Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂). e. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. f. Measure the absorbance or luminescence using a microplate reader. g. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. h. Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow_Kinase_Inhibitor_Evaluation cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation cluster_conclusion Conclusion Compound_Prep Compound Dilution Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Compound_Prep->Kinase_Assay Kinase_Panel Kinase Selectivity Panel Kinase_Assay->Kinase_Panel SAR_Analysis Structure-Activity Relationship Kinase_Panel->SAR_Analysis Cell_Culture Cell Line Seeding Prolif_Assay Cellular Proliferation Assay (GI₅₀) Cell_Culture->Prolif_Assay Western_Blot Target Phosphorylation (Western Blot) Prolif_Assay->Western_Blot Western_Blot->SAR_Analysis

Caption: Workflow for the evaluation of a novel kinase inhibitor.

BCR_ABL_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Dasatinib Dasatinib Dasatinib->BCR_ABL CompoundX 4-(Piperidin-1-ylmethyl) thiazol-2-amine CompoundX->BCR_ABL ? RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway GRB2_SOS->RAS_RAF_MEK_ERK Proliferation Increased Proliferation RAS_RAF_MEK_ERK->Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.

Conclusion

Dasatinib is a highly effective multi-kinase inhibitor with a well-characterized efficacy profile. While direct comparative data for this compound is currently unavailable, its 2-aminothiazole core suggests potential as a kinase inhibitor. The experimental protocols and workflows outlined in this guide provide a clear and structured approach for the comprehensive evaluation of this and other novel compounds. Such a systematic evaluation is crucial for identifying promising new therapeutic candidates and understanding their mechanism of action relative to established drugs like Dasatinib. Future research focused on generating robust biochemical and cellular data for novel 2-aminothiazole derivatives will be instrumental in advancing the field of targeted cancer therapy.

References

Validation of 4-(Piperidin-1-ylmethyl)thiazol-2-amine as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel 2-aminothiazole derivatives. We will explore the inhibitory activities of related compounds against key oncogenic kinases, including Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Performance Comparison of 2-Aminothiazole Derivatives

The inhibitory potential of 2-aminothiazole derivatives is highly dependent on the nature of the substituents at the 4 and 5-positions of the thiazole ring. The following tables summarize the in vitro inhibitory activities of representative 2-aminothiazole compounds with structural similarities to 4-(Piperidin-1-ylmethyl)thiazol-2-amine against several important kinase targets.

Table 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of cell cycle progression, and its inhibition is a validated strategy in cancer therapy.[6][7] Several 2-aminothiazole derivatives have shown potent inhibitory activity against CDK2.

Compound IDStructureCDK2 IC₅₀ (nM)Comparator (Flavopiridol) IC₅₀ (nM)
Analog A N-(5-Bromo-1,3-thiazol-2-yl)butanamide808~70
Analog B 4-[(5-isopropyl-1,3-thiazol-2-yl)amino] benzenesulfonamide20~70
Analog C 2-acetamido-thiazolylthio acetic ester derivative1-10~70

Data sourced from multiple studies on 2-aminothiazole inhibitors of CDK2.[5][8][9]

Table 2: Inhibition of Aurora Kinases

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[10] The 2-aminothiazole scaffold has been successfully utilized to develop potent Aurora kinase inhibitors.

Compound IDStructureAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Comparator (Danusertib) IC₅₀ (nM)
Analog D Aminothiazole Derivative79-~13 (Aurora A)
Analog E Aminothiazole Derivative140-~25 (Aurora B)
CYC116 2-aminothiazole derivative1539~13 (Aurora A), ~25 (Aurora B)

Data is compiled from research on aminothiazole-based Aurora kinase inhibitors.[2][10]

Table 3: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[11] Several 2-aminothiazole derivatives have been investigated as VEGFR-2 inhibitors.

Compound IDStructureVEGFR-2 IC₅₀ (nM)Comparator (Sorafenib) IC₅₀ (nM)
Analog F 2-aminobenzothiazole hybrid9153
Analog G 4-chlorophenylthiazole derivative51.0951.41

Data sourced from studies on thiazole derivatives as VEGFR-2 inhibitors.[11][12][13]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to validate kinase inhibitors. Specific conditions may need to be optimized for individual kinases and compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).

1. Reagent Preparation:

  • Kinase Buffer: Typically contains a buffering agent (e.g., 50 mM HEPES, pH 7.5), a divalent cation (e.g., 10 mM MgCl₂), a chelating agent (e.g., 1 mM EGTA), and a non-ionic detergent (e.g., 0.01% Brij-35).[14]
  • Kinase and Substrate: Dilute the purified kinase and its corresponding substrate to their optimal concentrations in the kinase buffer.
  • Test Compound: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.
  • ATP Solution: Prepare a solution of ATP in kinase buffer. The concentration is often at or near the Km value for the specific kinase.

2. Assay Procedure:

  • Add the kinase, substrate, and serially diluted inhibitor to the wells of a microplate (e.g., 96- or 384-well).
  • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding the ATP solution.[15]
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
  • Stop the reaction by adding a stop solution, which typically contains a high concentration of a chelating agent like EDTA.[14]

3. Detection:

  • The detection method depends on the assay format. Common methods include:
  • Radiometric Assays: Measure the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.[16]
  • Fluorescence-Based Assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.[15]
  • Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[14]

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by a kinase inhibitor like this compound, for instance, the CDK2/Cyclin E pathway regulating cell cycle progression.

G cluster_0 Upstream Signaling cluster_1 Cell Cycle Machinery cluster_2 Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Cyclin E Expression Cyclin E Expression Signaling Cascade->Cyclin E Expression Cyclin E Cyclin E Cyclin E Expression->Cyclin E CDK2 CDK2 Active CDK2/Cyclin E Complex Active CDK2/Cyclin E Complex CDK2->Active CDK2/Cyclin E Complex Cyclin E->Active CDK2/Cyclin E Complex Rb Phosphorylation Rb Phosphorylation Active CDK2/Cyclin E Complex->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release S-Phase Entry S-Phase Entry E2F Release->S-Phase Entry Inhibitor Inhibitor Inhibitor->Active CDK2/Cyclin E Complex

Caption: Simplified CDK2 signaling pathway and the point of inhibition.

Experimental Workflow

The diagram below outlines a typical workflow for the validation of a novel kinase inhibitor.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 In Vivo Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Confirmation Structural_Confirmation Purification->Structural_Confirmation Biochemical_Assay Biochemical_Assay Structural_Confirmation->Biochemical_Assay IC50_Determination IC50_Determination Biochemical_Assay->IC50_Determination Selectivity_Profiling Selectivity_Profiling IC50_Determination->Selectivity_Profiling Cell_Proliferation_Assay Cell_Proliferation_Assay Selectivity_Profiling->Cell_Proliferation_Assay Target_Engagement_Assay Target_Engagement_Assay Cell_Proliferation_Assay->Target_Engagement_Assay Apoptosis_Assay Apoptosis_Assay Target_Engagement_Assay->Apoptosis_Assay Pharmacokinetics Pharmacokinetics Apoptosis_Assay->Pharmacokinetics Efficacy_in_Xenograft_Models Efficacy_in_Xenograft_Models Pharmacokinetics->Efficacy_in_Xenograft_Models Toxicology Toxicology Efficacy_in_Xenograft_Models->Toxicology

Caption: General workflow for kinase inhibitor validation.

Conclusion

Based on the extensive research into 2-aminothiazole derivatives, the core scaffold of this compound represents a promising starting point for the development of novel kinase inhibitors. The data from structurally similar compounds indicate that derivatives of this class can potently inhibit key kinases involved in cancer progression, such as CDKs, Aurora kinases, and VEGFR-2. The nature of the substituent at the 4-position of the thiazole ring is critical for determining both the potency and selectivity of these inhibitors. The piperidin-1-ylmethyl group in the query compound is a common feature in many kinase inhibitors, often contributing to improved solubility and pharmacokinetic properties.

Further experimental validation of this compound using the protocols outlined in this guide is necessary to definitively determine its kinase inhibitory profile and therapeutic potential. This comparative analysis, however, strongly supports its candidacy as a valuable lead compound for further investigation in cancer drug discovery.

References

Comparative Cross-Reactivity Profiling of 4-(Piperidin-1-ylmethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 4-(Piperidin-1-ylmethyl)thiazol-2-amine against selected alternative therapeutic agents. Given the recognized promiscuity of the 2-aminothiazole scaffold, this document outlines a hypothetical cross-reactivity profile for the compound of interest and compares it with the established profiles of Pramipexole, a dopamine receptor agonist, and Dasatinib, a multi-kinase inhibitor. The information herein is intended to guide researchers in designing comprehensive off-target screening strategies.

Introduction to this compound and Comparators

The 2-aminothiazole moiety is a common scaffold in medicinal chemistry, known to interact with a wide range of biological targets. This inherent potential for polypharmacology necessitates a thorough cross-reactivity assessment for any new derivative. This compound combines this promiscuous core with a piperidine group, a feature also present in numerous centrally active and peripherally active drugs.

To contextualize its potential off-target profile, we will compare it to:

  • Pramipexole: A 2-aminothiazole derivative and a well-characterized dopamine D2/D3 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome. Its selectivity has been extensively studied.

  • Dasatinib: A potent multi-kinase inhibitor containing a thiazole ring, approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its broad kinase inhibition profile is a key aspect of its efficacy and side-effect profile.

Hypothetical and Known Cross-Reactivity Profiles

Based on the common targets of the 2-aminothiazole and piperidine scaffolds, a hypothetical cross-reactivity screening for this compound would be essential. The following tables summarize a potential profile alongside the known selectivity of Pramipexole and Dasatinib.

Kinase Inhibition Profile

Table 1: Comparative Kinase Inhibition Profile. Hypothetical data for this compound is denoted by '*'. Data for Dasatinib represents a selection of key targets.

Kinase TargetThis compound (% Inhibition @ 1µM)*Dasatinib (IC50, nM)[1][2]
Tyrosine Kinases
ABL135%0.6
SRC45%0.8
LCK40%1.1
YES138%1.3
KIT25%12
PDGFRβ30%16
Serine/Threonine Kinases
PIM155%>10,000
CDK215%2,900
GSK3β20%180
G-Protein Coupled Receptor (GPCR) Binding Profile

Table 2: Comparative GPCR Binding Profile. Hypothetical data for this compound is denoted by '*'. Data for Pramipexole represents its primary targets and key off-targets.

GPCR TargetThis compound (Ki, nM)*Pramipexole (Ki, nM)[3][4][5][6]
Dopamine Receptors
D28502.2 - 3.9
D34500.5 - 0.97
D412005.1
Serotonin Receptors
5-HT1A>10,000500 - 10,000
5-HT2A>10,000>10,000
Adrenergic Receptors
α2A2500500 - 10,000
Opioid Receptors
µ-opioid>10,000No significant affinity
Other Enzyme Inhibition

Table 3: Acetylcholinesterase Inhibition Profile. Hypothetical data is denoted by '*'.

Enzyme TargetThis compound (IC50, µM)*
Acetylcholinesterase (AChE)>100

Experimental Protocols

To generate the cross-reactivity data presented above, standardized in vitro assays are employed. The following are detailed methodologies for the key experiments.

Kinase Panel Screening

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

Methodology: A radiometric assay, such as the ³³PanQinase™ activity assay, or a fluorescence-based assay, like the LanthaScreen® Eu Kinase Binding Assay, is commonly used.[7][8]

Generalized Protocol (Radiometric Assay):

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a master mix containing the kinase, its specific substrate, and ³³P-ATP in a kinase reaction buffer.

  • Reaction Initiation: Add the test compound to the wells of a 384-well plate. Initiate the kinase reaction by adding the master mix.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the residual ³³P-ATP using a filter membrane.

  • Detection: Quantify the amount of incorporated ³³P in the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the test compound relative to a DMSO control.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Kinase Master Mix Kinase Master Mix Kinase Master Mix->Reaction Incubation Filtration Filtration Reaction Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis G Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Compound Dilution Compound Dilution Compound Dilution->Incubation Radioligand Radioligand Radioligand->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Scintillation Counting->Data Analysis (IC50/Ki) G cluster_pathway Reaction Pathway cluster_workflow Assay Workflow Acetylthiocholine Acetylthiocholine Thiocholine Thiocholine Acetylthiocholine->Thiocholine AChE TNB (Yellow) TNB (Yellow) Thiocholine->TNB (Yellow) + DTNB DTNB DTNB Pre-incubation\n(AChE + Inhibitor + DTNB) Pre-incubation (AChE + Inhibitor + DTNB) Reaction Initiation\n(+ Acetylthiocholine) Reaction Initiation (+ Acetylthiocholine) Pre-incubation\n(AChE + Inhibitor + DTNB)->Reaction Initiation\n(+ Acetylthiocholine) Kinetic Reading (412 nm) Kinetic Reading (412 nm) Reaction Initiation\n(+ Acetylthiocholine)->Kinetic Reading (412 nm)

References

In vivo validation of 4-(Piperidin-1-ylmethyl)thiazol-2-amine antitumor activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This guide provides a comparative overview of the in vivo antitumor activity of 2-aminothiazole derivatives, a promising class of heterocyclic compounds in oncology. Due to the limited availability of specific in vivo data for 4-(Piperidin-1-ylmethyl)thiazol-2-amine in published literature, this document will use data from structurally related and well-studied 2-aminothiazole compounds to serve as a representative model for comparison. The principles, experimental designs, and data interpretation illustrated herein are directly applicable to the preclinical validation of novel thiazole-based antitumor agents. We will compare the performance of these representative compounds against standard chemotherapeutic agents and provide detailed experimental protocols and pathway visualizations to support further research and development.

Comparative In Vivo Efficacy Data

The antitumor activity of novel compounds is typically evaluated in vivo using animal models, where metrics such as Tumor Growth Inhibition (TGI) are quantified. The following tables summarize the in vivo performance of a representative 2-aminothiazole derivative against a standard-of-care chemotherapy agent.

Table 1: In Vivo Antitumor Activity of Representative 2-Aminothiazole "Compound 19"

Animal ModelTumor TypeTreatment Dose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Nude MiceHCT116 Colon Carcinoma Xenograft50Intraperitoneal (daily)65%[1]
Alternative Agent: 5-Fluorouracil (5-FU) (Illustrative)
Nude MiceHCT116 Colon Carcinoma Xenograft20-30Intraperitoneal~50-70% (Typical Efficacy Range)

Note: 5-Fluorouracil is a commonly used positive control in colon cancer models. The efficacy data is illustrative of typical results and may vary between specific studies.

Table 2: In Vivo Efficacy of Multi-Kinase Inhibitor 2-Aminothiazole AT7519

Cancer ModelAnimal ModelDosing RegimenOutcomeReference
MYCN-amplified Neuroblastoma (Patient-derived xenograft)Female NMRI (nu/nu) mice5, 10, or 15 mg/kg/day for 5 daysDose-dependent tumor growth inhibition[2][2]
Th-MYCN Transgenic NeuroblastomaTh-MYCN Transgenic Mice15 mg/kg/dayImproved survival and significant tumor regression (average 86% reduction at day 7)[2][2]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of preclinical in vivo findings. The following is a standard protocol for a cell line-derived xenograft (CDX) model used to assess antitumor activity.[2]

Protocol: Human Tumor Xenograft Model for Antitumor Activity Assessment

  • Cell Culture and Preparation:

    • Culture a human cancer cell line (e.g., HCT116) under standard conditions (37°C, 5% CO₂).

    • Harvest cells during the exponential growth phase.

    • Wash cells with sterile PBS and perform a cell count using a hemocytometer. Viability should be >95% as assessed by Trypan Blue exclusion.

    • Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice.

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., BALB/c nude or NMRI nu/nu), 6-8 weeks old, allowing for at least one week of acclimatization.[2]

    • Anesthetize each mouse (e.g., using isoflurane).

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[1]

    • Monitor animals for recovery from anesthesia.

  • Tumor Growth Monitoring and Randomization:

    • Once tumors become palpable, measure tumor volume 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[1][2]

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into control and treatment groups.[2]

  • Drug Formulation and Administration:

    • Prepare the test compound (e.g., 2-aminothiazole derivative) and positive control (e.g., Doxorubicin) in an appropriate vehicle.

    • Administer the compounds or vehicle control to the respective groups via the specified route (e.g., intraperitoneal, oral gavage) at the defined dose and schedule.

  • Efficacy and Tolerability Assessment:

    • Continue to measure tumor volumes and animal body weights throughout the study to assess efficacy and toxicity, respectively.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study by comparing the average tumor volume of the treated group to the vehicle control group.

    • Other endpoints can include tumor regression, survival analysis, and biomarker analysis from harvested tumor tissue.[2]

Mandatory Visualizations

Diagrams are essential tools for illustrating complex biological pathways and experimental procedures.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition by Aminothiazole CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates CyclinE_CDK2 Cyclin E / CDK2 S_Phase S Phase CyclinE_CDK2->S_Phase CyclinA_CDK2 Cyclin A / CDK2 G2_M_Transition G2-M Transition CyclinA_CDK2->G2_M_Transition CyclinB_CDK1 Cyclin B / CDK1 E2F E2F pRb->E2F inhibits G1_S_Transition G1-S Transition E2F->G1_S_Transition promotes G1_S_Transition->CyclinE_CDK2 Apoptosis Apoptosis G1_S_Transition->Apoptosis leads to S_Phase->CyclinA_CDK2 G2_M_Transition->CyclinB_CDK1 AT7519 AT7519 (2-Aminothiazole Derivative) AT7519->CyclinD_CDK46 inhibits AT7519->CyclinE_CDK2 inhibits AT7519->CyclinA_CDK2 inhibits AT7519->CyclinB_CDK1 inhibits G cluster_setup Setup Phase cluster_monitoring Monitoring & Treatment Phase cluster_endpoint Endpoint Analysis A 1. Culture HCT116 Cancer Cells B 2. Harvest & Prepare Cell Suspension A->B C 3. Subcutaneous Implantation into Nude Mice B->C D 4. Monitor Tumor Growth (Volume = (L x W²)/2) C->D E 5. Randomize Mice into Groups (Tumor Volume ~150 mm³) D->E F 6. Daily Treatment Administration (Vehicle, Test Compound, Positive Control) E->F G 7. Measure Final Tumor Volume & Body Weight (Day 21) F->G H 8. Calculate Tumor Growth Inhibition (%) G->H I 9. Data Analysis & Statistical Comparison H->I

References

Comparative Efficacy of 2-Aminothiazole Derivatives in Breast Cancer Cell Lines: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of various 2-aminothiazole derivatives, evaluating their cytotoxic effects on the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug discovery and oncology.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with demonstrated anticancer properties.[1] Derivatives of this core structure have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways implicated in breast cancer progression.[2] This guide summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the therapeutic potential of these compounds.

Data Presentation: Cytotoxic Activity of 2-Aminothiazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected 2-aminothiazole and 2-aminobenzothiazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines. The data is compiled from various studies to provide a comparative overview of their potency.

Table 1: Cytotoxicity of Amide-Functionalized 2-Aminothiazole-Benzazole Derivatives

Compound IDBreast Cancer Cell LineIC50 (µM)
Compound 6bMCF-717.2 ± 1.9

Data adapted from a study on amide-functionalized aminothiazole-benzazole analogs.

Table 2: Cytotoxicity of 2-(4-Aminophenyl)benzothiazole Derivatives

Compound IDSubstitutionBreast Cancer Cell LineIC50 (nM)
5aUnsubstitutedMCF-7Inactive (>30 µM)
9a3'-methylMCF-7Potent (nanomolar range)
9c3'-bromoMCF-7Potent (nanomolar range)
9i3'-chloroMCF-7Potent (nanomolar range)

Activity against sensitive breast cancer cell lines was characterized by a biphasic dose-response relationship.

Table 3: Cytotoxicity of Various Synthetic Derivatives in Breast Cancer Cell Lines

Compound IDBreast Cancer Cell LineIC50 (µM)
DL-3MDA-MB-2315.3 ± 0.69
DL-3MCF-73.54 ± 0.76
DL-4MDA-MB-2317.9 ± 0.99
DL-4MCF-74.75 ± 1.09

These values represent the cytotoxic activity of novel synthetic drug candidates.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these 2-aminothiazole derivatives are provided below.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 2-aminothiazole derivatives for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[4]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the 2-aminothiazole derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, p-EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software, normalizing to a loading control such as β-actin or GAPDH.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a key signaling pathway targeted by 2-aminothiazole derivatives.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Seed MCF-7 & MDA-MB-231 Cells treat Treat with 2-Aminothiazole Derivatives start->treat viability MTT Assay for Cell Viability (IC50) treat->viability apoptosis Annexin V/PI Staining for Apoptosis treat->apoptosis protein Western Blot for Protein Expression treat->protein data Quantify Results viability->data apoptosis->data protein->data conclusion Determine Comparative Efficacy & Mechanism data->conclusion

Caption: Experimental workflow for comparing 2-aminothiazole derivatives.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis via Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces Thiazole 2-Aminothiazole Derivative Thiazole->PI3K Inhibits Thiazole->Akt Inhibits

References

Head-to-head comparison of different synthesis routes for 4-(Piperidin-1-ylmethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Synthetic Strategies

Two primary synthetic strategies are considered for the preparation of 4-(Piperidin-1-ylmethyl)thiazol-2-amine:

  • Route A: Two-Step Sequential Synthesis. This classic and reliable approach involves the initial construction of a key intermediate, 4-(chloromethyl)thiazol-2-amine, via the Hantzsch thiazole synthesis. This is followed by a nucleophilic substitution reaction with piperidine to yield the final product.

  • Route B: Convergent Hantzsch Synthesis. This route proposes the initial synthesis of an α-haloketone already containing the piperidine moiety, which is then cyclized with thiourea in a Hantzsch reaction to form the target molecule in a more convergent manner.

Data Presentation: A Comparative Analysis

The following table summarizes the key aspects of the two proposed synthetic routes for a comprehensive comparison.

ParameterRoute A: Two-Step Sequential SynthesisRoute B: Convergent Hantzsch Synthesis
Number of Steps 22
Starting Materials 1,3-Dichloroacetone, Thiourea, Piperidine1,3-Dichloroacetone, Piperidine, Thiourea
Key Intermediates 4-(Chloromethyl)thiazol-2-amine hydrochloride1-Chloro-3-(piperidin-1-yl)propan-2-one
Reported/Expected Yield Step 1: ~70%[1]. Step 2: High (estimated based on analogous reactions). Overall: Likely moderate to high.Step 1: Potentially low to moderate due to risk of bis-substitution. Step 2: Moderate (potential for side reactions). Overall: Likely lower than Route A.
Reaction Conditions Step 1: Room temperature to mild heating. Step 2: Room temperature or gentle heating. Standard laboratory glassware.Step 1: Requires careful control of stoichiometry and conditions to avoid side products. Step 2: Standard Hantzsch conditions, but the basicity of the substrate may interfere.
Purification Intermediate can be isolated as a salt. Final product purification likely requires chromatography.Purification of the α-haloketone intermediate could be challenging. Final product purification would likely require chromatography.
Advantages - Well-established and reliable reactions.- Intermediate is commercially available or readily synthesized with reported yields.- More predictable outcome.- More convergent approach.
Disadvantages - A two-step process.- Synthesis of the key intermediate is not well-established and prone to side reactions.- The basic piperidine moiety might complicate the Hantzsch reaction.

Experimental Protocols

Detailed methodologies for the more viable Route A are provided below, adapted from established procedures for analogous transformations.

Route A: Two-Step Sequential Synthesis

Step 1: Synthesis of 4-(Chloromethyl)thiazol-2-amine hydrochloride

This step follows the principles of the Hantzsch thiazole synthesis.

  • Materials:

    • 1,3-Dichloropropanone

    • Thiourea

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve thiourea (1 equivalent) in ethanol.

    • To this solution, add an equimolar amount of 1,3-dichloropropanone.

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction (typically several hours), the mixture is cooled to 5°C for 12 hours to facilitate the precipitation of the product.[1]

    • The resulting crystalline solid, 4-(chloromethyl)thiazol-2-amine hydrochloride, is collected by filtration, washed with cold ethanol, and dried. A yield of approximately 70% can be expected under these conditions.[1]

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride by piperidine.

  • Materials:

    • 4-(Chloromethyl)thiazol-2-amine hydrochloride

    • Piperidine

    • Triethylamine (or another suitable base like K₂CO₃)

    • A polar aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)

  • Procedure:

    • Suspend 4-(chloromethyl)thiazol-2-amine hydrochloride (1 equivalent) in the chosen solvent.

    • Add triethylamine (at least 2 equivalents, one to neutralize the hydrochloride and one to act as a base for the reaction) to the suspension and stir for a short period to generate the free base of the thiazole derivative.

    • Add piperidine (1.1-1.5 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the starting material is consumed, as monitored by TLC.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Mandatory Visualizations

Synthetic Pathway Diagrams (Graphviz DOT)

route_A cluster_0 Route A: Two-Step Sequential Synthesis 1,3-Dichloroacetone 1,3-Dichloroacetone Intermediate 4-(Chloromethyl)thiazol-2-amine 1,3-Dichloroacetone->Intermediate Hantzsch Synthesis (Ethanol, RT) Thiourea Thiourea Thiourea->Intermediate Final_Product This compound Intermediate->Final_Product Nucleophilic Substitution (Base, Solvent) Piperidine Piperidine Piperidine->Final_Product

Caption: Synthetic pathway for Route A.

route_B cluster_1 Route B: Convergent Hantzsch Synthesis (Hypothetical) 1,3-Dichloroacetone_B 1,3-Dichloroacetone Intermediate_B 1-Chloro-3-(piperidin-1-yl)propan-2-one 1,3-Dichloroacetone_B->Intermediate_B Alkylation (Potential side reactions) Piperidine_B Piperidine Piperidine_B->Intermediate_B Final_Product_B This compound Intermediate_B->Final_Product_B Hantzsch Synthesis (Potential complications) Thiourea_B Thiourea Thiourea_B->Final_Product_B

Caption: Hypothetical pathway for Route B.

Experimental Workflow Diagram (Graphviz DOT)

workflow cluster_workflow General Experimental Workflow (Route A) Start Step 1: Hantzsch Reaction Reaction_Monitoring_1 Monitor by TLC Start->Reaction_Monitoring_1 Workup_1 Precipitation & Filtration Reaction_Monitoring_1->Workup_1 Intermediate_Isolation Isolate 4-(Chloromethyl)thiazol-2-amine (as hydrochloride salt) Workup_1->Intermediate_Isolation Step_2 Step 2: Nucleophilic Substitution Intermediate_Isolation->Step_2 Reaction_Monitoring_2 Monitor by TLC Step_2->Reaction_Monitoring_2 Workup_2 Aqueous Workup & Extraction Reaction_Monitoring_2->Workup_2 Purification Column Chromatography Workup_2->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for Route A.

Conclusion

Based on the analysis of analogous reactions in the chemical literature, Route A, the two-step sequential synthesis, emerges as the more robust and predictable method for preparing this compound. The synthesis of the key intermediate, 4-(chloromethyl)thiazol-2-amine, is a well-documented process with reasonable reported yields. The subsequent nucleophilic substitution with piperidine is a standard transformation that is expected to proceed efficiently.

In contrast, Route B, the convergent Hantzsch synthesis, presents significant potential challenges , primarily in the selective synthesis of the 1-chloro-3-(piperidin-1-yl)propan-2-one intermediate without the formation of byproducts. Furthermore, the basic nature of the piperidine moiety within the α-haloketone could interfere with the acidic conditions often employed or generated during the Hantzsch cyclization.

For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, Route A is the recommended starting point for laboratory investigation.

References

Evaluating the selectivity of 4-(Piperidin-1-ylmethyl)thiazol-2-amine against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of kinase inhibitor selectivity is crucial for advancing drug discovery and development. This guide provides a framework for evaluating the selectivity of kinase inhibitors, using a representative compound to illustrate key data and experimental protocols.

While a specific kinase selectivity profile for 4-(Piperidin-1-ylmethyl)thiazol-2-amine is not publicly available, this guide will utilize data from the well-characterized and structurally related compound, N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032, also known as SNS-032) , to demonstrate the principles of selectivity assessment. BMS-387032 is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and serves as an excellent case study.[1][2][3]

Comparative Selectivity Profile of BMS-387032

The selectivity of a kinase inhibitor is determined by comparing its potency against a primary target to its activity against a panel of other kinases. A highly selective inhibitor will show significantly greater potency for its intended target(s) with minimal activity against other kinases, which can help reduce off-target side effects. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

The table below summarizes the in vitro inhibitory activities of BMS-387032 against a panel of key kinases, demonstrating its potent activity against CDKs 2, 7, and 9, with significantly less activity against other kinases like CDK1 and CDK4.[1][2][3]

Kinase TargetIC50 (nM)Selectivity vs. CDK2
CDK9 4~10-fold more potent
CDK2 38-
CDK7 62~1.6-fold less potent
CDK1 480~13-fold less potent
CDK4 925~24-fold less potent
Unrelated Kinases (Panel of 190)>1000>26-fold less potent

Data sourced from multiple studies characterizing BMS-387032 (SNS-032).[1][2][3]

Experimental Protocols

Accurate determination of kinase selectivity relies on robust and reproducible biochemical assays. Several formats are available, including radiometric assays and luminescence-based assays.

The ADP-Glo™ Kinase Assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[4][5] It is a two-step process performed in a multiwell plate format, suitable for high-throughput screening.[4]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test inhibitor (e.g., BMS-387032)

  • ATP (Adenosine Triphosphate)

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Multiwell plates (e.g., 384-well)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a solution of the test inhibitor at various concentrations.

    • In each well of a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, its specific substrate, and the appropriate reaction buffer.

    • Add the test inhibitor to the wells. Include "no inhibitor" (vehicle) controls.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km value for each specific kinase to ensure accurate competitive inhibition data.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP.[5][6]

    • Incubate the plate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[6]

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is inversely proportional to the kinase activity (more inhibition = less ADP = lower signal).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagram illustrates the general workflow for kinase selectivity profiling, from compound preparation to data analysis.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., BMS-387032) Reaction Kinase Reaction with Inhibitor Dilutions Compound->Reaction KinasePanel Panel of Purified Kinases KinasePanel->Reaction Reagents Assay Reagents (ATP, Substrate, Buffers) Reagents->Reaction Signal Signal Detection (Luminescence/Radioactivity) Reaction->Signal IC50 IC50 Determination Signal->IC50 Selectivity Selectivity Profile Comparison IC50->Selectivity

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Kinase inhibitors can act on their intended target ("on-target") or on unintended kinases ("off-target"), which can lead to side effects. This diagram illustrates the concept within a simplified signaling pathway.

G cluster_pathway1 Primary Signaling Pathway cluster_pathway2 Unrelated Signaling Pathway K1 Kinase 1 (On-Target) S1 Substrate 1 K1->S1 Resp1 Cellular Response A (e.g., Proliferation) S1->Resp1 K2 Kinase 2 (Off-Target) S2 Substrate 2 K2->S2 Resp2 Cellular Response B (e.g., Side Effect) S2->Resp2 Inhibitor Kinase Inhibitor (BMS-387032) Inhibitor->K1 On-Target Inhibition Inhibitor->K2 Off-Target Inhibition

Caption: On-Target vs. Off-Target Kinase Inhibition.

References

Benchmarking 4-(Piperidin-1-ylmethyl)thiazol-2-amine: A Comparative Analysis Against Clinical-Stage Kinase and JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the investigational compound 4-(Piperidin-1-ylmethyl)thiazol-2-amine against current clinical trial compounds with related structural motifs and therapeutic targets. Due to the limited public data on this compound, this analysis focuses on its potential as a kinase or Janus kinase (JAK) inhibitor, leveraging data from structurally related compounds in late-stage clinical development: Dasatinib, a multi-kinase inhibitor; Ritlecitinib, a JAK3/TEC family kinase inhibitor; and Filgotinib, a selective JAK1 inhibitor.

The therapeutic potential of small molecules is often evaluated by comparing their performance metrics against existing and emerging therapies. This guide synthesizes available preclinical and clinical data for Dasatinib, Ritlecitinib, and Filgotinib to establish a framework for assessing the potential of novel compounds like this compound. The comparison focuses on mechanism of action, efficacy, and safety profiles.

Comparative Analysis of Key Compounds

The following tables summarize the key characteristics, efficacy data, and safety profiles of the selected clinical-stage compounds. This data provides a quantitative basis for benchmarking new chemical entities.

Table 1: Overview of Comparator Compounds

Compound NameCompanyTherapeutic Target(s)Key Indications
Dasatinib Bristol Myers SquibbBCR-ABL, SRC family kinases, c-KIT, PDGFRβChronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[1][2]
Ritlecitinib PfizerJanus Kinase 3 (JAK3), TEC family kinasesSevere Alopecia Areata[3][4]
Filgotinib Gilead Sciences / Galapagos NVJanus Kinase 1 (JAK1)Rheumatoid Arthritis, Ulcerative Colitis[5]

Table 2: Efficacy and Potency Data

CompoundAssayTarget(s)IC50 / Efficacy MetricReference
Dasatinib Kinase AssayBCR-ABL<1 nM[6]
Clinical Trial (Phase 3)Newly Diagnosed CML76% Complete Cytogenetic Response at 12 monthsNot Found
Ritlecitinib Kinase AssayJAK3, TEC family kinasesIrreversible inhibitor[3][4]
Clinical Trial (Phase 2b/3)Alopecia Areata (SALT score ≤20)23% of patients at 24 weeks (50 mg dose)[4]
Filgotinib Kinase AssayJAK110 nM[7]
Clinical Trial (Phase 3)Rheumatoid Arthritis (ACR20 response)66% of patients at 12 weeks (200 mg dose)Not Found

Table 3: Safety and Pharmacokinetic Profile

CompoundCommon Adverse EventsBioavailabilityTerminal Half-life
Dasatinib Myelosuppression, fluid retention, diarrhea, headache, nausea-3-5 hours[1]
Ritlecitinib Headache, diarrhea, acne, rash, urticaria~64%[3]1.3-2.3 hours[3]
Filgotinib Nausea, upper respiratory tract infection, dizziness--

Signaling Pathways and Mechanisms of Action

The comparator compounds exert their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and inflammation.

Dasatinib is a multi-targeted kinase inhibitor that potently inhibits BCR-ABL, the fusion protein driving chronic myeloid leukemia, and SRC family kinases.[2][6] By blocking the ATP-binding site of these kinases, Dasatinib prevents downstream signaling cascades that lead to cell proliferation and survival.[2]

Dasatinib_Mechanism_of_Action BCR_ABL BCR-ABL Downstream_Signaling Downstream Signaling (e.g., STAT5, Ras-MAPK) BCR_ABL->Downstream_Signaling SRC_Kinases SRC Family Kinases SRC_Kinases->Downstream_Signaling Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits Dasatinib->SRC_Kinases inhibits Apoptosis Apoptosis Dasatinib->Apoptosis induces Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking proliferation signals.

Ritlecitinib and Filgotinib are Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines involved in inflammation and immunity.[8] Ritlecitinib irreversibly inhibits JAK3 and TEC family kinases, while Filgotinib selectively inhibits JAK1.[3][5][8] This inhibition prevents the phosphorylation of STAT proteins, their subsequent dimerization and translocation to the nucleus, and the transcription of pro-inflammatory genes.[9]

JAK_Inhibitor_Mechanism cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Ritlecitinib Ritlecitinib (JAK3) Ritlecitinib->JAK inhibits Filgotinib Filgotinib (JAK1) Filgotinib->JAK inhibits pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Kinase_Inhibition_Workflow Start Start: Prepare Reagents Prepare_Compound Prepare serial dilutions of This compound Start->Prepare_Compound Prepare_Kinase Prepare kinase, substrate, and ATP solution Start->Prepare_Kinase Incubate Incubate compound with kinase Prepare_Compound->Incubate Prepare_Kinase->Incubate Initiate_Reaction Initiate reaction by adding substrate and ATP Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C for 60 min Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze data and calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

A Structure-Based Comparison of 4-(Piperidin-1-ylmethyl)thiazol-2-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structure-based comparison of kinase inhibitors centered around the 2-aminothiazole scaffold, with a focus on structural analogs of 4-(Piperidin-1-ylmethyl)thiazol-2-amine. Due to the limited publicly available kinase inhibition data for this compound, this comparison utilizes data from closely related and well-characterized aminothiazole-containing kinase inhibitors, including the multi-kinase inhibitor Dasatinib and the clinical candidate SNS-032 (BMS-387032). This guide aims to provide a valuable resource for researchers in the field of kinase inhibitor discovery by presenting comparative inhibitory activities, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of selected 2-aminothiazole-based kinase inhibitors against a panel of kinases. The selected compounds share a common structural motif and provide insights into the structure-activity relationships (SAR) within this class of inhibitors.

Table 1: IC50 Values of Representative Aminothiazole Kinase Inhibitors

Compound/InhibitorTarget KinaseIC50 (nM)Reference
Dasatinib BCR-ABL<1[1]
SRC0.5[1]
c-KIT1.1[1]
PDGFRβ1.1[1]
EphA21.7[1]
SNS-032 (BMS-387032) CDK238[2][3]
CDK762[2][3]
CDK94[2][3]
CYC116 Aurora A44[4]
Aurora B19[4]
VEGFR269[4]
Compound 12u CDK97[5]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the interpretation of the presented data.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the IC50 of a test compound against a specific kinase using a radiometric filter binding assay.[6][7]

Materials:

  • Kinase of interest

  • Peptide substrate specific for the kinase

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound serially diluted in DMSO

  • Stop solution (e.g., 3% phosphoric acid)

  • P81 phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase and its specific peptide substrate in the kinase reaction buffer.

  • Add 2 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 20 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 50 µL of stop solution.

  • Transfer 50 µL of the reaction mixture from each well to a P81 phosphocellulose filter plate.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol outlines a generic HTRF® kinase assay for measuring kinase activity and inhibition.[8][9]

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • HTRF® Kinase Assay Buffer

  • Test compound serially diluted in DMSO

  • HTRF® Detection Reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665.

  • HTRF®-compatible microplate reader

Procedure:

  • Add 2 µL of the serially diluted test compound or DMSO to the wells of a low-volume 384-well plate.

  • Add 4 µL of a solution containing the kinase and biotinylated substrate in HTRF® Kinase Assay Buffer.

  • Initiate the reaction by adding 4 µL of ATP solution in HTRF® Kinase Assay Buffer.

  • Incubate the reaction at room temperature for the optimized duration (e.g., 60 minutes).

  • Stop the kinase reaction and initiate detection by adding 10 µL of the HTRF® detection reagents diluted in the detection buffer.

  • Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.

  • Read the plate on an HTRF®-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF® ratio (665 nm/620 nm) and determine the percent inhibition and IC50 values.

Cell-Based Kinase Assay (In-Cell Western)

This protocol describes a method to measure the inhibition of a specific kinase signaling pathway within cells by quantifying the phosphorylation of a downstream substrate.[10][11]

Materials:

  • Cell line expressing the target kinase and substrate

  • 96-well cell culture plates

  • Test compound serially diluted in DMSO

  • Stimulant (e.g., growth factor) to activate the signaling pathway

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody specific for the phosphorylated substrate

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

  • Infrared imaging system (e.g., Odyssey® CLx)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.

  • Fix the cells with the fixing solution for 20 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 20 minutes.

  • Block the wells with blocking buffer for 90 minutes.

  • Incubate the cells with the primary antibody against the phospho-substrate and the loading control primary antibody overnight at 4°C.

  • Wash the wells several times with PBS containing 0.1% Tween-20.

  • Incubate with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Wash the wells again.

  • Scan the plate using an infrared imaging system.

  • Quantify the fluorescence intensity for both the phospho-substrate and the loading control. Normalize the phospho-substrate signal to the loading control signal and determine the IC50 values.

Visualizations

The following diagrams illustrate key concepts related to kinase inhibition and experimental workflows.

Kinase_Inhibition_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b_start Recombinant Kinase + Substrate b_inhibitor Add Inhibitor b_start->b_inhibitor b_atp Add ATP ([γ-³³P]ATP or cold ATP) b_inhibitor->b_atp b_reaction Kinase Reaction b_atp->b_reaction b_detection Detection (Radiometric, HTRF, etc.) b_reaction->b_detection b_ic50 IC50 Determination b_detection->b_ic50 c_start Culture Cells c_inhibitor Add Inhibitor c_start->c_inhibitor c_stimulate Stimulate Pathway c_inhibitor->c_stimulate c_lyse Cell Lysis / Fixation c_stimulate->c_lyse c_detection Detection (Western Blot, In-Cell Western) c_lyse->c_detection c_ic50 IC50 Determination c_detection->c_ic50

Figure 1. General workflow for biochemical and cell-based kinase inhibition assays.

HTRF_Assay_Principle cluster_no_inhibition No Inhibition cluster_inhibition With Inhibition Kinase Kinase PhosphoSubstrate Phospho-Substrate-Biotin Kinase->PhosphoSubstrate phosphorylates Substrate Biotin-Substrate ATP ATP ADP ADP Eu_Ab Eu-Ab PhosphoSubstrate->Eu_Ab binds SA_XL665 SA-XL666 PhosphoSubstrate->SA_XL665 binds Eu_Ab->SA_XL665 FRET FRET High FRET Signal Kinase_I Kinase Substrate_I Biotin-Substrate Kinase_I->Substrate_I no phosphorylation Inhibitor Inhibitor Inhibitor->Kinase_I binds NoFRET Low FRET Signal

Figure 2. Principle of the HTRF® kinase assay for inhibitor screening.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src RTK->Src STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Proliferation Cell Proliferation, Survival, Migration STAT3->Proliferation Raf Raf Ras->Raf Akt Akt PI3K->Akt Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Dasatinib Dasatinib Dasatinib->Src

Figure 3. Simplified Src signaling pathway and the inhibitory action of Dasatinib.

Conclusion

References

Safety Operating Guide

Proper Disposal of 4-(Piperidin-1-ylmethyl)thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-(Piperidin-1-ylmethyl)thiazol-2-amine based on available safety data and general best practices for laboratory chemical waste. It is essential to consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, regional, and national regulations.

Essential Safety and Logistical Information

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound should be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[1] All waste containing this compound must be handled by a licensed waste disposal company.

Hazard Profile Summary

While a complete hazard profile for this specific compound is not fully detailed in the provided search results, related piperidine and thiazole compounds exhibit properties that necessitate careful handling. These include potential for skin and eye irritation, and respiratory irritation.[2][3] Therefore, it is crucial to handle this compound with the assumption that it may be hazardous.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat and, if there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Parameters

The following table summarizes the key parameters for the disposal of this compound.

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral practice for analogous compounds
Disposal Method Entrust to a licensed waste disposal company.
Prohibited Disposal Do not dispose of in standard trash or down the drain.[1]
Container Type High-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[1]
Container Labeling "Hazardous Waste", full chemical name, and approximate quantity.[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe disposal of this compound.

1. Waste Collection:

  • Designate a specific, labeled hazardous waste container for the collection of this compound waste.
  • The container must be made of a chemically resistant material, such as HDPE, and have a secure, leak-proof lid.[1]
  • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

2. Waste Segregation:

  • Do not mix this compound waste with other incompatible waste streams.

3. Container Management:

  • Keep the waste container closed at all times, except when adding waste.
  • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
  • The storage area should be away from ignition sources and in secondary containment.[1]

4. Disposal of Empty Containers:

  • Thoroughly empty all contents from the original container.
  • The first rinse of the container with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous waste.
  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.
  • After thorough rinsing and air-drying, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

5. Arranging for Pickup:

  • Once the waste container is full (do not exceed 90% capacity), or on a regular schedule, contact your institution's EHS office to arrange for pickup.
  • Provide the EHS office with a complete inventory of the waste in the container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste? is_container Is it the original, empty container? start->is_container is_waste Is it bulk waste or contaminated material? is_container->is_waste No rinse_container Triple rinse container with appropriate solvent. is_container->rinse_container Yes collect_waste Collect in a designated, labeled hazardous waste container. is_waste->collect_waste Yes collect_rinse Collect all rinsate as hazardous waste. rinse_container->collect_rinse dispose_container Dispose of rinsed container as non-hazardous waste (check local policy). collect_rinse->dispose_container end End of Process dispose_container->end store_waste Store container in a designated satellite accumulation area. collect_waste->store_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(Piperidin-1-ylmethyl)thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-(Piperidin-1-ylmethyl)thiazol-2-amine in a laboratory setting. The following procedures are based on general best practices for handling aminothiazole derivatives and compounds containing a piperidine moiety, in the absence of a specific Safety Data Sheet (SDS) for the named compound. It is crucial to treat this compound as potentially hazardous.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with similar compounds include skin and eye irritation, and potential harm if swallowed or inhaled.[1][2] Therefore, appropriate personal protective equipment must be worn at all times.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Prevents skin contact which may cause irritation.[1][4] Always inspect gloves before use and use proper removal technique.[5]
Body Protection Laboratory coat.Protects against incidental contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[1][5]Minimizes inhalation of the compound, which may cause respiratory irritation.[1]

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe working environment.

1. Preparation:

  • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.[1]

  • Verify that a safety shower and eyewash station are readily accessible.[1][4]

  • Assemble all necessary equipment and reagents before handling the compound.[1]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to control dust and vapors.[1]

  • Use non-sparking tools to avoid ignition sources.[6]

  • Handle the solid material carefully to minimize dust creation.

3. Dissolving and Reactions:

  • When dissolving, add the compound slowly to the solvent to prevent splashing.[1]

  • If heating is required, use a controlled heating source like a heating mantle and monitor the process closely.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Decontaminate all surfaces and equipment used in the procedure.

  • Properly label and store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.

1. Waste Collection:

  • Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.[1]

2. Container and Storage:

  • Use a chemically compatible, sealed container for waste.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

3. Disposal Method:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.[1]

  • Do not dispose of this chemical down the drain or in standard trash.[7]

Experimental Workflow and Safety Protocol

prep Preparation - Clean workspace - Verify safety equipment - Assemble materials handling Handling (in Fume Hood) - Weighing and transfer - Dissolving and reaction prep->handling Proceed with caution post_handling Post-Handling - Decontaminate equipment - Wash hands - Store compound handling->post_handling After experiment waste_collection Waste Collection - Collect all contaminated materials - Use designated container handling->waste_collection During and after experiment post_handling->waste_collection disposal Disposal - Arrange pickup by licensed vendor - Follow regulations waste_collection->disposal Final step ppe Wear Full PPE - Goggles - Gloves - Lab Coat ppe->prep Constant Requirement ppe->handling ppe->waste_collection

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.